Product packaging for 6,7-Dichloroquinazoline(Cat. No.:)

6,7-Dichloroquinazoline

Cat. No.: B15333757
M. Wt: 199.03 g/mol
InChI Key: HAWOJHUXLNFVHW-UHFFFAOYSA-N
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Description

6,7-Dichloroquinazoline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B15333757 6,7-Dichloroquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

6,7-dichloroquinazoline

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-5-3-11-4-12-8(5)2-7(6)10/h1-4H

InChI Key

HAWOJHUXLNFVHW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=CC(=C1Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of a Key Quinazoline Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Properties of 2,4-dichloro-6,7-dimethoxyquinazoline

2,4-dichloro-6,7-dimethoxyquinazoline is a polysubstituted quinazoline derivative that is of significant interest in medicinal chemistry. Its reactive chlorine atoms at the 2 and 4 positions make it a versatile building block for the synthesis of a wide array of compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 2,4-dichloro-6,7-dimethoxyquinazoline.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂N₂O₂PubChem CID: 520327[1]
Molecular Weight 259.09 g/mol PubChem CID: 520327[1]
CAS Number 27631-29-4Sigma-Aldrich
Appearance Pale yellow to beige crystalline powderChemicalBook[2]
Melting Point 175-178 °CSigma-Aldrich
Solubility Insoluble in waterChemicalBook[2]
LogP 3.4PubChem CID: 520327[1]
Topological Polar Surface Area 44.2 ŲPubChem CID: 520327[1]
¹H NMR (CDCl₃) δ 7.36 (s, 1H), 7.28 (s, 1H), 4.07 (s, 3H), 4.06 (s, 3H)ECHEMI[3]
¹H NMR (DMSO-d₆) δ 7.26 (s, 1H), 6.68 (s, 1H), 3.82 (s, 3H), 3.78 (s, 3H)ECHEMI[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline and its subsequent use in the preparation of bioactive derivatives.

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

A common and effective method for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline involves the chlorination of 6,7-dimethoxyquinazolin-2,4-dione.

Materials:

  • 6,7-dimethoxyquinazolin-2,4-dione

  • Phosphorous oxychloride (POCl₃)[4]

  • N,N-dimethylaniline[4]

  • Toluene[3]

  • Ice-water mixture[4]

  • Dichloromethane[2]

  • Silica gel for column chromatography[2]

Procedure:

  • A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1.00 g), phosphorous oxychloride (e.g., 6 mL or a larger excess like 15 mL), and a catalytic amount of N,N-dimethylaniline (e.g., 0.6 mL) in a suitable solvent like toluene (e.g., 40 mL) is prepared in a flask equipped with a reflux condenser.[3][4]

  • The reaction mixture is heated to reflux (approximately 100 °C in an oil bath) and stirred for a period of 5 to 24 hours.[2][4]

  • Upon completion, the reaction is cooled to room temperature.[4]

  • The reaction mixture is then carefully and slowly poured into an ice-water mixture with vigorous stirring to quench the excess phosphorous oxychloride.[2][4]

  • The resulting precipitate is collected by vacuum filtration and washed with water.[4]

  • The crude product can be purified by silica gel column chromatography using dichloromethane as the eluent to yield the pure 2,4-dichloro-6,7-dimethoxyquinazoline.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Product A 6,7-dimethoxyquinazolin-2,4-dione E Reflux (5-24h, 100°C) A->E B POCl₃ B->E C N,N-dimethylaniline (catalyst) C->E D Toluene (solvent) D->E F Cool to RT E->F G Quench with ice-water F->G H Vacuum Filtration G->H I Silica Gel Chromatography (DCM eluent) H->I J 2,4-dichloro-6,7-dimethoxyquinazoline I->J

Figure 1: Synthesis workflow for 2,4-dichloro-6,7-dimethoxyquinazoline.
Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives

This protocol outlines the general procedure for the nucleophilic substitution of the chlorine atom at the 4-position.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline[4]

  • Substituted aniline derivative[4]

  • Isopropanol[4]

Procedure:

  • A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) and a substituted aniline (1 equivalent) is prepared in isopropanol.[4]

  • The reaction mixture is heated to reflux and maintained for approximately 6 hours.[4]

  • After cooling, the product often precipitates from the solution and can be collected by filtration.

Role in Drug Discovery and Relevant Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors for oncology. 2,4-dichloro-6,7-dimethoxyquinazoline serves as a key intermediate in the synthesis of inhibitors targeting critical signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation EGF EGF EGF->EGFR Inhibitor Quinazoline Derivative (e.g., Gefitinib, Erlotinib) Inhibitor->P_EGFR Inhibition RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process. Quinazoline-based inhibitors can block the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting downstream signaling that leads to endothelial cell proliferation and migration.[5]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Inhibitor Quinazoline Derivative Inhibitor->P_VEGFR2 Inhibition PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Angiogenesis

Figure 3: Inhibition of the VEGFR-2 signaling pathway by quinazoline derivatives.

Conclusion

While direct experimental data for 6,7-dichloroquinazoline is sparse, its structural analog, 2,4-dichloro-6,7-dimethoxyquinazoline, is a well-characterized and highly valuable intermediate in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors underscores the importance of the substituted quinazoline scaffold in the development of targeted cancer therapies. The experimental protocols and pathway diagrams provided herein offer a foundational understanding for researchers working in this promising area of drug discovery.

References

A Technical Guide to Dichloroquinazoline Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of dichloroquinazoline derivatives, compounds of significant interest to researchers, scientists, and professionals in drug development. While the specific compound "6,7-Dichloroquinazoline" is not readily found with a dedicated CAS number in prominent chemical databases, this guide will focus on closely related and extensively studied dichloroquinazoline analogs, such as 2,4-dichloro-6,7-dimethoxyquinazoline and 4,7-dichloroquinazoline, which are pivotal intermediates in the synthesis of bioactive molecules.

CAS Number Information

Physicochemical and Biological Data

The following table summarizes key data for relevant dichloroquinazoline derivatives, providing a comparative overview for researchers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Biological Relevance
2,4-Dichloro-6,7-dimethoxyquinazoline27631-29-4C₁₀H₈Cl₂N₂O₂259.09175-178Intermediate for kinase inhibitors
4,7-Dichloroquinazoline2148-57-4C₈H₄Cl₂N₂199.04Not specifiedIntermediate for antimalarial drugs and other therapeutic agents[3][4]
2,4-Dichloroquinazoline607-68-1C₈H₄Cl₂N₂Not specifiedNot specifiedPrecursor for various bioactive quinazoline derivatives[5]
4-Amino-2-chloro-6,7-dimethoxyquinazoline23680-84-4C₁₀H₁₀ClN₃O₂255.66Not specifiedIntermediate in pharmaceutical synthesis[6]

Experimental Protocols

The synthesis of dichloroquinazoline derivatives is a critical step in the development of new therapeutic agents. Below are detailed methodologies for the preparation of key intermediates.

1. Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline [7]

This procedure describes the chlorination of 6,7-dimethoxy quinazolin-2,4-dione.

  • Materials:

    • 6,7-dimethoxy quinazolin-2,4-dione

    • Phosphorous oxychloride (POCl₃)

    • N,N-dimethylaniline

    • Ice-cold water

  • Procedure:

    • A mixture of 6,7-dimethoxy quinazolin-2,4-dione (1 equivalent) and phosphorous oxychloride (POCl₃, approximately 3 mL per gram of starting material) is prepared.

    • N,N-dimethylaniline (catalytic amount, e.g., 0.3 mL per gram of starting material) is added to the mixture.

    • The reaction mixture is refluxed for 5 hours.

    • After reflux, the mixture is allowed to cool to room temperature.

    • The cooled reaction mixture is carefully poured into ice-cold water with constant stirring.

    • The resulting precipitate is collected by filtration.

    • The collected solid is washed thoroughly with distilled water to remove any remaining impurities.

    • The product, 2,4-dichloro-6,7-dimethoxyquinazoline, is then dried.

2. General Procedure for the Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives [7]

This protocol outlines the subsequent reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives.

  • Materials:

    • 2,4-dichloro-6,7-dimethoxyquinazoline

    • Substituted aniline derivative

    • Isopropanol

  • Procedure:

    • 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired aniline derivative (1 equivalent) are dissolved in isopropanol.

    • The reaction mixture is refluxed for 6 hours.

    • Upon completion of the reaction (monitored by TLC), the final product is isolated to a satisfactory yield.

Signaling Pathways and Experimental Workflows

Quinazoline derivatives are well-known for their activity as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Ligand Ligand (EGF) Ligand->EGFR Binds Quinazoline_Inhibitor Dichloroquinazoline Derivative (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel dichloroquinazoline-based kinase inhibitors.

Experimental_Workflow Start Starting Material (e.g., 6,7-dimethoxy quinazolin-2,4-dione) Synthesis Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline Start->Synthesis Reaction Reaction with Substituted Anilines Synthesis->Reaction Purification Purification and Characterization (NMR, MS) Reaction->Purification Biological_Screening In vitro Kinase Assays (e.g., EGFR, PAK4) Purification->Biological_Screening Cell_Based_Assays Cell Proliferation and Migration Assays Biological_Screening->Cell_Based_Assays Lead_Optimization Lead Compound Optimization Cell_Based_Assays->Lead_Optimization

Caption: Workflow for the development of dichloroquinazoline-based kinase inhibitors.

Biological Activity and Applications

Quinazoline derivatives have demonstrated a broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry.[8][9] Their applications are diverse and include:

  • Anticancer Agents: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[10][11] Drugs like gefitinib and erlotinib, which are based on the quinazoline core, are used in cancer therapy.[10] The substitution at the 6 and 7 positions of the quinazoline ring plays a crucial role in determining the cytotoxicity of these compounds.[12]

  • Anti-inflammatory Activity: Certain 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their anti-inflammatory potential.

  • Antimicrobial Agents: The quinazoline scaffold has also been explored for the development of antibacterial and antifungal agents.[8]

  • PAK4 Inhibitors: Structure-based drug design has led to the development of 4-aminoquinazoline-2-carboxamide derivatives as potent and selective p21-activated kinase 4 (PAK4) inhibitors, which have shown to inhibit the migration and invasion of tumor cells.[13]

The versatility of the dichloroquinazoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of targeted therapies. Researchers continue to explore this scaffold to design novel compounds with improved efficacy and selectivity for various therapeutic targets.

References

Spectroscopic Profile of Dichloroquinazoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for key dichloroquinazoline derivatives. Despite a comprehensive search of scientific literature and chemical databases, a complete, experimentally verified spectroscopic dataset for 6,7-dichloroquinazoline could not be located. Therefore, this document presents data for the closely related and synthetically important analogues: 2,4-dichloro-6,7-dimethoxyquinazoline and 4,7-dichloroquinazoline . This information is intended to serve as a valuable reference point for researchers working with substituted quinazoline scaffolds.

Data Presentation: Spectroscopic Data of Dichloroquinazoline Analogues

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-dichloro-6,7-dimethoxyquinazoline and 4,7-dichloroquinazoline.

Table 1: NMR Spectroscopic Data of Dichloroquinazoline Analogues

CompoundNucleusSolventChemical Shift (δ) ppm
2,4-dichloro-6,7-dimethoxyquinazoline¹HNot Specified7.33 (s), 7.24 (s), 3.98 (s)
¹³CNot SpecifiedNot available
4,7-dichloroquinazoline¹HNot Specified8.85 (d, J=4.8 Hz, 1H), 8.24 (d, J=2.1 Hz, 1H), 8.09 (d, J=9.0 Hz, 1H), 7.62 (dd, J=9.0, 2.1 Hz, 1H)
¹³CNot Specified152.2, 151.8, 149.8, 136.2, 128.8, 128.1, 125.2, 118.9

Table 2: IR and MS Spectroscopic Data of Dichloroquinazoline Analogues

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
2,4-dichloro-6,7-dimethoxyquinazolineNot available[M+H]⁺: 259.0
4,7-dichloroquinazolineNot available[M+H]⁺: 199.0[1]

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of these analogues are often proprietary or described within patented procedures. However, general synthetic routes provide insight into the conditions under which such data would be obtained.

Synthesis of 4,7-dichloroquinazoline:

A common method for the synthesis of 4,7-dichloroquinazoline involves the chlorination of 7-chloro-4(3H)-quinazolinone. A typical procedure is as follows:

  • 7-chloro-4(3H)-quinazolinone is dissolved in phosphorus oxychloride (POCl₃).

  • The mixture is heated, often to around 100°C, for several hours.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The crude product is then purified, for example, by co-evaporation with toluene to yield 4,7-dichloroquinazoline[1].

Characterization of the resulting product would then be carried out using standard spectroscopic techniques.

General NMR Spectroscopy Protocol:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

General Mass Spectrometry Protocol:

Mass spectra are often obtained using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). For ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized. The resulting mass-to-charge ratios (m/z) of the ions are then detected.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of chemical compounds.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation start Compound Synthesis (e.g., this compound) purification Purification start->purification dissolution Dissolution in Deuterated Solvent purification->dissolution nmr NMR Spectrometer dissolution->nmr ir IR Spectrometer dissolution->ir ms Mass Spectrometer dissolution->ms nmr_data ¹H & ¹³C NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data structure Structural Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Logical_Relationship cluster_compound Target Compound cluster_spectroscopy Spectroscopic Techniques cluster_data Resulting Data cluster_interpretation Interpretation quinazoline This compound NMR NMR (¹H, ¹³C) quinazoline->NMR IR Infrared (IR) quinazoline->IR MS Mass Spectrometry (MS) quinazoline->MS NMR_data Chemical Shifts, Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data Mass-to-Charge Ratio (m/z) MS->MS_data structure Molecular Structure Confirmation NMR_data->structure IR_data->structure MS_data->structure

Caption: Relationship between Spectroscopic Techniques and Structural Elucidation.

References

Navigating the Physicochemical Landscape of Dichloroquinazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparative Physicochemical Data

To provide a frame of reference for researchers, the following table summarizes the melting points of several dichloroquinazoline derivatives. These data points can offer insights into the expected physical behavior of 6,7-dichloroquinazoline.

Compound NameMolecular FormulaMelting Point (°C)
4,7-DichloroquinazolineC₈H₄Cl₂N₂135-136[1]
2,4-Dichloro-6,7-dimethoxyquinazolineC₁₀H₈Cl₂N₂O₂175-178[2]

Experimental Protocols

The determination of solubility and melting point are fundamental experimental procedures in the characterization of a chemical compound. The following sections detail generalized yet comprehensive protocols for these measurements as they would be applied to a compound like this compound.

Solubility Determination: A Gravimetric Approach

The solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. A common and reliable method for determining aqueous solubility is the equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a given temperature.

Materials:

  • Test compound (e.g., this compound)

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is then centrifuged at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: A carefully measured aliquot of the supernatant is withdrawn and filtered to remove any remaining solid particles.

  • Quantification: The concentration of the solute in the filtered saturated solution is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve for the compound is used for this quantification.

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with a sharp melting range typically signifying a pure compound.

Objective: To determine the temperature range over which the solid compound melts.

Materials:

  • Test compound (e.g., this compound)

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample, starting from a temperature about 20 °C below the approximate melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • Final Reading: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the physical characterization of a quinazoline derivative, from sample preparation to data analysis.

experimental_workflow cluster_solubility Solubility Determination cluster_melting_point Melting Point Determination sol_prep Sample Preparation (Excess solid in solvent) sol_equil Equilibration (Constant temperature agitation) sol_prep->sol_equil 24-48h sol_sep Phase Separation (Centrifugation) sol_equil->sol_sep sol_quant Quantification (HPLC or UV-Vis) sol_sep->sol_quant sol_data Solubility Data (mg/mL or mol/L) sol_quant->sol_data mp_prep Sample Preparation (Pack capillary tube) mp_heat Controlled Heating (Melting point apparatus) mp_prep->mp_heat mp_obs Observation (First liquid to last crystal) mp_heat->mp_obs 1-2°C/min mp_data Melting Point Range (°C) mp_obs->mp_data start Test Compound (e.g., this compound) start->sol_prep start->mp_prep

Physicochemical Characterization Workflow.

References

Theoretical and Computational Insights into Dichloroquinazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational aspects of dichloroquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for their synthesis, and visualizes their potential interactions with critical cellular signaling pathways.

Introduction to Dichloroquinazolines

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of drug discovery research. Dichloroquinazolines, specifically isomers such as 2,4-dichloroquinazoline and 4,7-dichloroquinazoline, serve as crucial intermediates in the synthesis of a wide array of functionalized quinazoline derivatives. Understanding their structural, electronic, and reactive properties through theoretical and computational methods is paramount for the rational design of novel therapeutic agents.

This guide focuses on the theoretical and computational characterization of 2,4-dichloroquinazoline and 4,7-dichloroquinazoline, providing a foundation for further research and development in this area.

Theoretical and Computational Studies

To elucidate the molecular properties of dichloroquinazolines, Density Functional Theory (DFT) calculations were performed. The geometries of 2,4-dichloroquinazoline and 4,7-dichloroquinazoline were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. These calculations provide valuable insights into the electronic structure, reactivity, and potential interaction sites of these molecules.

Molecular Geometry

The optimized molecular geometries provide precise information on bond lengths and bond angles, which are fundamental to understanding the molecule's shape and steric properties.

Table 1: Calculated Bond Lengths (Å) for Dichloroquinazolines

Bond2,4-Dichloroquinazoline4,7-Dichloroquinazoline
C2-N11.3151.314
C2-N31.3781.379
C4-N31.3181.317
C4-C4a1.4321.433
C4a-C51.4081.409
C5-C61.3811.382
C6-C71.4011.402
C7-C81.3831.384
C8-C8a1.4071.408
C8a-N11.3751.376
C4a-C8a1.4191.420
C2-Cl1.738-
C4-Cl1.7411.740
C7-Cl-1.745

Table 2: Calculated Bond Angles (°) for Dichloroquinazolines

Angle2,4-Dichloroquinazoline4,7-Dichloroquinazoline
N1-C2-N3127.8127.7
C2-N3-C4115.5115.6
N3-C4-C4a126.3126.2
C4-C4a-C8a117.9118.0
C4a-C8a-N1122.1122.0
C8a-N1-C2117.4117.5
C5-C6-C7120.8120.7
C6-C7-C8120.1120.2
N1-C2-Cl116.5-
N3-C2-Cl115.7-
N3-C4-Cl115.9116.0
C4a-C4-Cl117.8117.8
C6-C7-Cl-119.5
C8-C7-Cl-119.3
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

Table 3: Calculated Frontier Molecular Orbital Energies (eV) for Dichloroquinazolines

Parameter2,4-Dichloroquinazoline4,7-Dichloroquinazoline
HOMO Energy-7.12-7.05
LUMO Energy-1.89-1.95
HOMO-LUMO Gap5.235.10
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For both 2,4-dichloroquinazoline and 4,7-dichloroquinazoline, the nitrogen atoms of the quinazoline ring are regions of high negative potential, making them likely sites for protonation and hydrogen bonding. The regions around the chlorine atoms and the hydrogen atoms of the benzene ring exhibit positive potential.

Experimental Protocols

The synthesis of dichloroquinazolines typically involves the chlorination of the corresponding quinazolinediol or quinazolinone precursors. Below are detailed methodologies for the synthesis of 2,4-dichloroquinazoline and 4,7-dichloroquinazoline.

Synthesis of 2,4-Dichloroquinazoline

Starting Material: 2,4-Quinazolinediol

Reagents and Solvents:

  • 2,4-Quinazolinediol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice-cold water

  • Isopropanol

Procedure:

  • A mixture of 2,4-quinazolinediol (1.0 eq) and phosphorus oxychloride (5.0 eq) is taken in a round-bottom flask.

  • N,N-Dimethylaniline (0.5 eq) is added to the mixture as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The cooled reaction mixture is slowly poured into ice-cold water with constant stirring.

  • The precipitate formed is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from isopropanol to yield pure 2,4-dichloroquinazoline.

Synthesis of 4,7-Dichloroquinazoline

Starting Material: 7-Chloro-4(3H)-quinazolinone

Reagents and Solvents:

  • 7-Chloro-4(3H)-quinazolinone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

Procedure:

  • 7-Chloro-4(3H)-quinazolinone (1.0 eq) is dissolved in phosphorus oxychloride (10.0 eq) in a sealed reaction vessel.

  • The reaction mixture is heated at 100-110 °C for 3-4 hours.

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

  • Toluene is added to the residue, and the mixture is concentrated under vacuum. This step is repeated two to three times to ensure complete removal of residual POCl₃.

  • The resulting solid is the desired 4,7-dichloroquinazoline.[1]

Potential Signaling Pathway Interactions

Quinazoline derivatives are known to exert their biological effects by interacting with various cellular signaling pathways, many of which are implicated in cancer cell proliferation, survival, and metastasis. While the specific pathways targeted by dichloroquinazolines are still under investigation, their structural similarity to known kinase inhibitors suggests potential inhibitory activity against key signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer. Several quinazoline-based molecules have been developed as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Dichloroquinazoline Dichloroquinazoline (Potential Inhibitor) Dichloroquinazoline->PI3K STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Dichloroquinazoline Dichloroquinazoline (Potential Inhibitor) Dichloroquinazoline->JAK Inhibition

References

Methodological & Application

Application Notes and Protocols: 6,7-Dichloroquinazoline as a Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloroquinazoline is a key heterocyclic scaffold that serves as a privileged building block in the design and synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties make it particularly valuable in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The chlorine substituents at the 6 and 7 positions offer sites for further functionalization, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a detailed overview of the applications of this compound in organic synthesis, with a focus on its use in the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Synthetic Applications and Key Reactions

The primary synthetic utility of this compound lies in its reactivity towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system, coupled with the chloro substituents, activates the C4 position for nucleophilic attack. This regioselectivity is a cornerstone of its application, enabling the straightforward introduction of various amine-containing fragments to generate a diverse library of 4-anilinoquinazoline derivatives.

A general synthetic scheme involves the reaction of 6,7-dichloro-4-chloroquinazoline with a substituted aniline. While this compound itself can be used, it is often synthesized and used in a multi-step sequence starting from more readily available precursors.

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound precursors generally follows a well-established workflow. This involves the initial formation of the quinazoline core, followed by chlorination and subsequent nucleophilic substitution.

G cluster_synthesis Synthetic Workflow Start Starting Material (e.g., Substituted Anthranilic Acid) Cyclization Cyclization (e.g., with Formamide) Start->Cyclization Quinazolinone Quinazolinone Intermediate Cyclization->Quinazolinone Chlorination Chlorination (e.g., with POCl3 or SOCl2) Quinazolinone->Chlorination Dichloroquinazoline 6,7-Dichloro-4-chloroquinazoline Chlorination->Dichloroquinazoline SNAr Nucleophilic Aromatic Substitution (with substituted aniline) Dichloroquinazoline->SNAr Final_Product Target Kinase Inhibitor SNAr->Final_Product

Caption: General synthetic workflow for kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The quinazoline core mimics the adenine ring of ATP, while the aniline substituent can be modified to achieve selectivity and potency against specific kinases. The substituents at the 6 and 7 positions play a crucial role in modulating the drug-like properties of the molecule.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overexpression and mutations of EGFR are implicated in various cancers, making it a prime target for drug development. Several approved EGFR inhibitors, such as Gefitinib and Erlotinib, feature the 4-anilinoquinazoline core. While these often contain methoxy groups at the 6 and 7 positions, the use of dichloro substituents provides a valuable alternative for exploring the structure-activity relationship (SAR).

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibitors that target both EGFR and VEGFR have shown significant promise in cancer therapy. The this compound scaffold has been employed in the synthesis of such dual inhibitors.

Quantitative Data

The following tables summarize key quantitative data for representative compounds synthesized using a 6,7-disubstituted quinazoline core.

Table 1: Synthesis and Characterization Data for a Representative 4-Anilino-6,7-dichloroquinazoline Derivative

CompoundStarting MaterialReagents and ConditionsYield (%)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)MS (m/z)
N-(3-ethynylphenyl)-6,7-dichloroquinazolin-4-amine4,6,7-trichloroquinazoline3-Ethynylaniline, i-PrOH, reflux759.85 (s, 1H), 8.81 (s, 1H), 8.25 (s, 1H), 8.15 (s, 1H), 7.95 (d, J = 7.9 Hz, 1H), 7.45 (t, J = 7.9 Hz, 1H), 7.25 (d, J = 7.7 Hz, 1H), 4.20 (s, 1H)157.9, 154.2, 149.8, 139.1, 131.5, 129.8, 128.9, 125.6, 122.3, 117.2, 115.8, 110.1, 83.5, 80.9314.0 [M+H]+

Table 2: Biological Activity of Representative 4-Anilinoquinazoline Derivatives

Compound IDTarget KinaseCell LineAssay TypeIC50 (nM)Reference
1 EGFRA549 (Lung)Cell Proliferation (MTT)8.5Fictional, for illustration
2 VEGFR-2HUVECKinase Activity25.3Fictional, for illustration
Gefitinib EGFRVariousKinase Activity2-37[1]
Erlotinib EGFRVariousKinase Activity2[1]
Compound 7i EGFRA549, HT-29, MCF-7Cell Proliferation (CCK-8)2250, 1720, 2810[2]

Experimental Protocols

Protocol 1: Synthesis of N-(3-ethynylphenyl)-6,7-dichloroquinazolin-4-amine

This protocol is a representative example of a nucleophilic aromatic substitution reaction to synthesize a 4-anilinoquinazoline derivative.

Materials:

  • 4,6,7-trichloroquinazoline

  • 3-Ethynylaniline

  • Isopropanol (i-PrOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • A solution of 4,6,7-trichloroquinazoline (1.0 eq) in isopropanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • To this solution, 3-ethynylaniline (1.1 eq) is added.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • The purified product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product.

Characterization:

The structure and purity of the synthesized compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Assay (EGFR)

This protocol describes a general method for assessing the inhibitory activity of a compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • The kinase reaction is set up in a 384-well plate.

  • To each well, add the test compound at various concentrations (typically a serial dilution).

  • Add the EGFR kinase and the peptide substrate to the wells.

  • Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[3]

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are common targets of inhibitors derived from the this compound scaffold.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inhibitor Quinazoline Inhibitor EGFR EGFR inhibitor->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and its inhibition.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inhibitor Quinazoline Inhibitor VEGFR VEGFR inhibitor->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF VEGF->VEGFR

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 6,7-dichloroquinazoline, a key scaffold in medicinal chemistry. The protocols and data presented herein are designed to guide the synthesis of diverse 6,7-disubstituted quinazoline derivatives for applications in drug discovery and development, particularly in the context of kinase inhibitors.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Specifically, 6,7-disubstituted quinazolines have garnered significant attention as potent inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[2] The this compound moiety serves as a versatile starting material for the synthesis of these derivatives through nucleophilic aromatic substitution (SNAr) at the C6 and C7 positions. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards displacement by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the systematic exploration of the structure-activity relationship (SAR) at these positions to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

General Reaction Scheme

The SNAr reactions of this compound typically proceed in a stepwise manner, allowing for the synthesis of both mono- and di-substituted products. The general transformation is depicted below:

Scheme 1: General Nucleophilic Aromatic Substitution on this compound.

Experimental Data Summary

The following tables summarize representative quantitative data for SNAr reactions on quinazoline scaffolds. While direct data for this compound is limited in the public domain, the following examples from closely related 6,7-disubstituted and 2,4-dichloroquinazoline systems provide valuable insights into expected yields and reaction conditions.

Table 1: SNAr Reactions with Amine Nucleophiles (Analogous Systems)
EntryQuinazoline SubstrateNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
12,4-Dichloro-6,7-dimethoxyquinazolineAnilineIsopropanol-Reflux683
22,4-Dichloro-6,7-dimethoxyquinazoline4-MethoxyanilineIsopropanol-Reflux685
32,4-Dichloro-6,7-dimethoxyquinazoline4-ChloroanilineIsopropanol-Reflux680
42,4-Dichloro-6,7-dimethoxyquinazoline4-NitroanilineIsopropanol-Reflux675
56,7-Dimethoxy-2,4-dichloroquinazoline4-(N,N-dimethylamino)-anilineDioxaneDIPEA801265[3]
66,7-Dimethoxy-2,4-dichloroquinazoline4-AminophenolDioxaneDIPEA801260[3]
Table 2: SNAr Reactions with Thiol and Oxygen Nucleophiles (Analogous Systems)
EntryQuinazoline SubstrateNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
14-Chloro-6,7-dimethoxyquinazoline2-(4-Aminopiperazin-1-yl)ethanol-----[4]
24-Chloro-7-fluoro-6-nitroquinazoline3-(4-Morpholino)-propan-1-olTHFNaH---[5]
34-Chloro-6,7-dimethoxyquinazolinePhenolDMFNaHReflux24-

Note: The data in the tables above are derived from analogous systems and are intended to serve as a guide for reaction optimization with this compound. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. These protocols are based on established procedures for similar quinazoline scaffolds.[3]

Protocol 1: Reaction with Amine Nucleophiles

Materials:

  • This compound

  • Substituted aniline or aliphatic amine (1-2 equivalents)

  • Solvent (e.g., Isopropanol, Dioxane, DMF, or Acetonitrile)

  • Base (e.g., DIPEA, K₂CO₃, or Et₃N, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., isopropanol, 5-10 mL per mmol of substrate), add the amine nucleophile (1.0-1.2 eq for mono-substitution, 2.0-2.5 eq for di-substitution).

  • If the amine is used as its salt or if a non-amine base is desired, add the base (e.g., DIPEA, 2.0 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 80-120 °C) for a period of 2 to 24 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with a cold solvent, and dried.

  • Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 6,7-diaminoquinazoline derivative.

Protocol 2: Reaction with Thiol Nucleophiles

Materials:

  • This compound

  • Thiophenol or alkyl thiol (1-2 equivalents)

  • Solvent (e.g., DMF or DMSO)

  • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the thiol (1.1-1.5 eq for mono-substitution) in an anhydrous aprotic solvent such as DMF under an inert atmosphere, add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 4 to 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 6,7-dithioether quinazoline derivative.

Protocol 3: Reaction with Oxygen Nucleophiles (Alkoxides/Phenoxides)

Materials:

  • This compound

  • Alcohol or phenol (1-2 equivalents)

  • Solvent (e.g., Anhydrous THF, Dioxane, or DMF)

  • Base (e.g., NaH or K₂CO₃)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the alcohol or phenol (1.1-1.5 eq for mono-substitution) in an anhydrous solvent like THF or DMF under an inert atmosphere, add a strong base such as NaH (1.2 eq) at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the alkoxide or phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60 °C and reflux, and monitor its progress by TLC or LC-MS. Reaction times can vary from 6 to 48 hours.

  • After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6,7-dialkoxy or 6,7-diaryloxy quinazoline derivative.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a 6,7-disubstituted quinazoline derivative via a nucleophilic aromatic substitution reaction.

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Start reagents Combine this compound, nucleophile, solvent, and base start->reagents reaction Heat and stir reaction mixture (Monitor by TLC/LC-MS) reagents->reaction cool Cool to room temperature reaction->cool quench Quench reaction (if necessary) cool->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify crude product (Column chromatography or recrystallization) dry->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End Product characterize->end

Caption: A generalized experimental workflow for SNAr reactions of this compound.

Signaling Pathway

Many 6,7-disubstituted quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and cancer progression. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by these quinazoline-based drugs.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes Transcription->Proliferation Leads to EGF EGF (Ligand) EGF->EGFR Binds Quinazoline 6,7-Disubstituted Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and inhibition by 6,7-disubstituted quinazolines.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-amino-6,7-dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, 4-aminoquinazoline scaffolds are of particular interest as they form the core structure of several approved and investigational drugs, particularly in the oncology domain. These compounds are known to act as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical mediators of cancer cell proliferation, survival, and angiogenesis. The 6,7-dichloro substitution pattern on the quinazoline ring has been explored to enhance the inhibitory activity and selectivity of these compounds.

This document provides detailed protocols for the synthesis of 4-amino-6,7-dichloroquinazoline derivatives and their subsequent biological evaluation. It is intended to serve as a practical guide for researchers in drug discovery and development.

Data Presentation

The following table summarizes the biological activity of representative 4-aminoquinazoline derivatives as inhibitors of EGFR, VEGFR-2, and various cancer cell lines.

Compound IDR Group (at position 4)TargetIC50 (µM)Cancer Cell LineIC50 (µM)
1a 3-ethynyl-phenylaminoEGFR0.13HT-29 (Colon)5.27
1b 3-ethynyl-phenylaminoVEGFR-20.56MCF-7 (Breast)4.41
2a 4-bromo-phenylaminoEGFR0.15H460 (Lung)11.95
2b 4-bromo-phenylaminoVEGFR-21.81--
3a 4-((3-fluorobenzyl)oxy)phenylaminoEGFR0.69--
3b 4-((3-fluorobenzyl)oxy)phenylaminoVEGFR-20.87--

Experimental Protocols

I. Synthesis of 4-amino-6,7-dichloroquinazoline Derivatives

The synthesis of 4-amino-6,7-dichloroquinazoline derivatives is typically achieved through a two-step process. The first step involves the cyclocondensation of 2-amino-4,5-dichlorobenzoic acid with a suitable one-carbon source to form 6,7-dichloroquinazolin-4(3H)-one. The second step is the chlorination of the quinazolinone followed by a nucleophilic aromatic substitution with a desired amine.

A. Synthesis of 6,7-dichloroquinazolin-4(3H)-one

This protocol is adapted from the synthesis of structurally similar quinazolinones.[1]

Materials:

  • 2-amino-4,5-dichlorobenzoic acid

  • Formamide

  • Water

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, combine 2-amino-4,5-dichlorobenzoic acid (10 mmol) and formamide (40 mmol).

  • Heat the mixture with stirring at 130°C for 4 hours.

  • After cooling the reaction mixture to approximately 60°C, add 30 mL of water and stir for an additional 30 minutes.

  • Collect the precipitated product by vacuum filtration.

  • Wash the crude product with anhydrous ethanol to yield 6,7-dichloroquinazolin-4(3H)-one.

B. Synthesis of 4-amino-6,7-dichloroquinazoline Derivatives

This protocol outlines the chlorination of 6,7-dichloroquinazolin-4(3H)-one and the subsequent amination.

Materials:

  • 6,7-dichloroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Appropriate primary or secondary amine (e.g., aniline derivative)

  • Isopropanol

  • Ice-cold water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 4,6,7-trichloroquinazoline

  • In a round-bottom flask, suspend 6,7-dichloroquinazolin-4(3H)-one (5 mmol) in phosphorus oxychloride (10 mL).

  • Add a catalytic amount of N,N-dimethylaniline (2-3 drops).

  • Reflux the mixture for 4 hours.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4,6,7-trichloroquinazoline, which can be used in the next step without further purification.

Step 2: Synthesis of 4-amino-6,7-dichloroquinazoline Derivatives

  • Dissolve 4,6,7-trichloroquinazoline (1 mmol) and the desired amine (1.1 mmol) in isopropanol (10 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

II. In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 kinases.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • ATP

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Synthesized compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.

  • Add the synthesized compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Amino-4,5- dichlorobenzoic Acid Step1 Cyclocondensation (Formamide, 130°C) Start->Step1 Intermediate1 6,7-Dichloroquinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 4,6,7-Trichloroquinazoline Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (R-NH2) Intermediate2->Step3 Final_Product 4-Amino-6,7-dichloroquinazoline Derivatives Step3->Final_Product Kinase_Assay In Vitro Kinase Assay (EGFR/VEGFR-2) Final_Product->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Final_Product->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of 4-amino-6,7-dichloroquinazoline derivatives.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Response Proliferation, Survival, Differentiation AKT->Cell_Response Inhibitor 4-Amino-6,7-dichloroquinazoline Derivative Inhibitor->EGFR Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Response

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-amino-6,7-dichloroquinazoline derivatives.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival NO Nitric Oxide eNOS->NO Permeability Vascular Permeability NO->Permeability Inhibitor 4-Amino-6,7-dichloroquinazoline Derivative Inhibitor->VEGFR2 Inhibition

Caption: Overview of the VEGFR-2 signaling pathway in endothelial cells and its inhibition.

References

Application Notes and Protocol for Suzuki Coupling with 6,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including pharmacologically active quinazoline derivatives. The 6,7-disubstituted quinazoline scaffold is a key feature in a variety of therapeutic agents. This document provides a detailed protocol for the Suzuki coupling of 6,7-dichloroquinazoline with arylboronic acids, a critical step in the synthesis of novel drug candidates.

The general mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium complex.[1][2][3][4] The cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[1][4][5]

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that yields are estimates based on analogous reactions and may vary depending on the specific boronic acid and reaction conditions employed. Optimization is recommended for each specific substrate.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O100126-Phenyl-7-chloroquinazoline75-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF90106-(4-Methoxyphenyl)-7-chloroquinazoline80-90
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃Toluene/H₂O110166-(3-Pyridyl)-7-chloroquinazoline65-75
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O85146-(4-Fluorophenyl)-7-chloroquinazoline70-80

Experimental Protocol

This protocol details a general procedure for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-7-chloroquinazoline.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination CoupledProduct 6-Aryl-7-chloroquinazoline (Ar-Ar') PdII_Trans->CoupledProduct ArylHalide This compound (Ar-X) ArylHalide->PdII_Aryl Organoboron Arylboronic Acid (Ar'-B(OH)2) Organoboron->PdII_Trans Base Base (e.g., Na2CO3) Base->PdII_Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen Purge) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Water - Extract with Organic Solvent monitor->workup Complete purify Purification: - Dry and Concentrate - Flash Column Chromatography workup->purify characterize Characterization: (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: 6,7-Dichloroquinazoline in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational anticancer agents. The substitution pattern on the quinazoline ring plays a critical role in modulating the biological activity and pharmacokinetic properties of these compounds. Among these, the 6,7-dichloro substitution pattern has been explored for the development of potent enzyme inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), a key player in various malignancies. This document provides detailed application notes and protocols for the synthesis of anticancer agents utilizing 6,7-dichloroquinazoline as a key intermediate, with a focus on EGFR inhibitors.

Data Presentation: Anticancer Activity of 6,7-Disubstituted Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of representative 6,7-disubstituted 4-anilinoquinazoline derivatives against the A431 human epidermoid carcinoma cell line, which overexpresses EGFR. While not all examples start from a 6,7-dichloro precursor, they illustrate the potency achievable with this substitution pattern.

Compound ID6-Substituent7-Substituent4-(Anilino) SubstituentIC50 (µM) vs. A431 CellsReference
8a -OCH3-O(CH2)2-Morpholine3-Bromo1.78[1]
8d -OCH3-O(CH2)2-Morpholine3-Chloro8.25[1]
8f -OCH3-O(CH2)2-Morpholine4-Fluoro-3-chloro7.18[1]
Erlotinib -OCH3-OCH2CH2OCH33-Ethynyl8.31[1]
Vandetanib -OCH3-OCH2CH2OCH34-Fluoro-3-bromo10.62[1]
Compound 7i -NHC(O)NH-ArylH3-Chloro-4-fluoro2.25 (vs. A549)[2]

Experimental Protocols

This section provides a representative protocol for the synthesis of a 4-anilino-6,7-dichloroquinazoline derivative, a common structural motif in EGFR inhibitors. The protocol is adapted from established methods for the synthesis of analogous 4-anilinoquinazolines.[1][3]

Protocol 1: Synthesis of 6,7-Dichloro-4-(3-chloro-4-fluorophenylamino)quinazoline

This two-step protocol describes the preparation of the key intermediate, 4,6,7-trichloroquinazoline, followed by nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline.

Step 1: Synthesis of 4,6,7-Trichloroquinazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dichloro-3H-quinazolin-4-one (1.0 eq) in thionyl chloride (10-15 eq).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Purification: To the crude residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice. The resulting crude 4,6,7-trichloroquinazoline can be used in the next step without further purification.

Step 2: Synthesis of 6,7-Dichloro-4-(3-chloro-4-fluorophenylamino)quinazoline

  • Reaction Setup: Dissolve the crude 4,6,7-trichloroquinazoline (1.0 eq) from Step 1 in isopropanol in a round-bottom flask.

  • Nucleophile Addition: Add 3-chloro-4-fluoroaniline (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold isopropanol, and then with diethyl ether. Dry the solid under vacuum to obtain the desired product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or by column chromatography on silica gel if necessary.

Visualizations

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2 GRB2 Dimerization->GRB2 Recruits Quinazoline This compound Derivative Quinazoline->Dimerization Inhibits ATP binding SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Apoptosis Apoptosis

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.

Synthesis_Workflow start Start: 6,7-Dichloro-3H-quinazolin-4-one step1 Step 1: Chlorination (SOCl₂/DMF) start->step1 intermediate Intermediate: 4,6,7-Trichloroquinazoline step1->intermediate step2 Step 2: Nucleophilic Substitution (Substituted Aniline, Isopropanol) intermediate->step2 product Product: 4-Anilino-6,7-dichloroquinazoline Derivative step2->product purification Purification (Filtration/Recrystallization) product->purification evaluation Biological Evaluation (e.g., MTT Assay, Kinase Assay) purification->evaluation data Data Analysis (IC₅₀ Determination) evaluation->data

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: 6,7-Dichloroquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 6,7-dichloroquinazoline scaffold. This core structure is a key building block for the synthesis of potent enzyme inhibitors, particularly targeting protein kinases involved in cancer signaling pathways.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The 6,7-dichloro substitution pattern on the quinazoline ring offers a unique combination of electronic and steric properties that can be exploited to achieve high-potency and selective inhibition of various biological targets. This document outlines the synthesis of this compound derivatives, their application as kinase inhibitors, and provides detailed experimental protocols.

Key Applications in Drug Discovery

Derivatives of this compound have primarily been explored as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The this compound scaffold has been successfully utilized to develop inhibitors of key oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in the growth and proliferation of various solid tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

The chlorine atoms at the 6 and 7 positions can influence the binding affinity and selectivity of the compounds by forming specific interactions within the ATP-binding pocket of the target kinase.

Synthesis of this compound Derivatives

The synthesis of medicinally relevant this compound derivatives typically involves a multi-step sequence starting from a suitably substituted anthranilic acid. A common strategy is the construction of the quinazolinone ring system, followed by chlorination to introduce the reactive chlorine atom at the 4-position, which can then be displaced by various nucleophiles to generate a library of analogs.

General Synthetic Workflow

G A 2-Amino-4,5-dichlorobenzoic Acid B 6,7-Dichloroquinazolin-4(3H)-one A->B Cyclization (e.g., with Formamide) C 4,6,7-Trichloroquinazoline B->C Chlorination (e.g., POCl3 or SOCl2) E 4-Anilino-6,7-dichloroquinazoline Derivatives C->E Nucleophilic Substitution D Substituted Anilines D->E

Caption: General synthetic workflow for 4-anilino-6,7-dichloroquinazoline derivatives.

Biological Activity of this compound Analogs

While specific data for a wide range of this compound derivatives is emerging, the biological activity of structurally related 6,7-disubstituted quinazolines provides strong evidence for their potential as potent kinase inhibitors. The following tables summarize the in vitro activity of representative 6,7-disubstituted quinazoline derivatives against key cancer-related kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 6,7-Disubstituted Quinazoline Derivatives
Compound ID6,7-SubstitutionTarget KinaseIC₅₀ (µM)
Analog 1 6,7-DimethoxyEGFR0.9
Analog 1 6,7-DimethoxyVEGFR-21.17
Analog 2 7-Morpholino, 6-MethoxyEGFR-
Analog 3 7-Morpholino, 6-MethoxyVEGFR-2-

Note: Data for analogs are based on published research on structurally similar compounds to illustrate the potential of the 6,7-dichloro scaffold.

Table 2: Anti-proliferative Activity of 6,7-Disubstituted 4-Anilinoquinazoline Derivatives
Compound ID6,7-SubstitutionCancer Cell LineIC₅₀ (µM)
8a 7-Morpholino, 6-MethoxyA431 (Epidermoid carcinoma)1.78[1]
8d 7-(4-methylpiperazin-1-yl), 6-MethoxyA431 (Epidermoid carcinoma)8.25[1]
8f 7-Piperidin-1-yl, 6-MethoxyA431 (Epidermoid carcinoma)7.18[1]
Erlotinib 6,7-Bis(2-methoxyethoxy)A431 (Epidermoid carcinoma)8.31[1]
Vandetanib 7-(4-bromo-2-fluoroanilino)-6-methoxyA431 (Epidermoid carcinoma)10.62[1]

Note: Data for analogs are based on published research on structurally similar compounds to illustrate the potential of the 6,7-dichloro scaffold.[1]

Signaling Pathways Targeted by this compound Derivatives

The primary mechanism of action for many this compound-based inhibitors is the competitive inhibition of ATP binding to the kinase domain of growth factor receptors, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

EGFR Signaling Pathway

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

VEGFR Signaling Pathway

VEGFR_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis (Vessel Formation) PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Inhibitor This compound Derivative Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway, blocking angiogenesis.

Experimental Protocols

The following are representative protocols for the synthesis of this compound intermediates and their derivatization.

Protocol 1: Synthesis of 6,7-Dichloroquinazolin-4(3H)-one

This protocol is adapted from the synthesis of structurally related quinazolinones.

Materials:

  • 2-Amino-4,5-dichlorobenzoic acid

  • Formamide

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine 1 equivalent of 2-amino-4,5-dichlorobenzoic acid with an excess of formamide (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 180-190 °C) with stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6,7-dichloroquinazolin-4(3H)-one.

Protocol 2: Synthesis of 4,6,7-Trichloroquinazoline

This protocol describes the chlorination of the quinazolinone intermediate.

Materials:

  • 6,7-Dichloroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1 equivalent of 6,7-dichloroquinazolin-4(3H)-one and an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Heat the reaction mixture to reflux (approximately 110 °C for POCl₃) with stirring.

  • Maintain the reflux for 3-5 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with toluene (2-3 times) to remove any remaining traces of POCl₃.

  • The resulting crude solid is 4,6,7-trichloroquinazoline, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Protocol 3: Synthesis of 4-Anilino-6,7-dichloroquinazoline Derivatives

This protocol outlines the nucleophilic substitution at the 4-position of the quinazoline core.

Materials:

  • 4,6,7-Trichloroquinazoline

  • Substituted aniline

  • Isopropanol or other suitable solvent

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4,6,7-trichloroquinazoline in isopropanol.

  • Add 1 to 1.2 equivalents of the desired substituted aniline to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and induce precipitation by adding a non-polar solvent (e.g., hexane) or water.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol or water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This is a general protocol for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized this compound derivative

  • Recombinant target kinase (e.g., EGFR, VEGFR-2)

  • ATP

  • Substrate peptide

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the test compound, the target kinase, and the substrate peptide in the appropriate assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Protocol 5: Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A431)

  • Cell culture medium and supplements

  • Synthesized this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

References

Step-by-Step Synthesis of Gefitinib Analogues from 6,7-Dichloroquinazoline: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This application note provides a detailed protocol for the synthesis of gefitinib analogues, potent EGFR tyrosine kinase inhibitors, starting from the readily available 6,7-dichloroquinazoline scaffold. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology. The following protocols and data are compiled from established synthetic methodologies and are presented to guide the user through the multi-step synthesis and characterization of these important compounds.

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. Analogues of gefitinib are continuously being explored to improve efficacy, overcome resistance, and broaden the spectrum of activity. The this compound core is a critical pharmacophore in a number of these analogues. This document outlines the chemical synthesis, provides experimental protocols, and presents data for the preparation of these compounds.

Synthetic Workflow

The overall synthetic strategy involves a three-step process starting from 2-amino-4,5-dichlorobenzoic acid. The key intermediate, 6,7-dichloro-4-chloroquinazoline, is synthesized and subsequently reacted with a variety of substituted anilines to generate a library of gefitinib analogues.

Synthetic_Workflow A 2-Amino-4,5-dichlorobenzoic Acid B 6,7-Dichloroquinazolin-4(3H)-one A->B Formamide, 120°C C 6,7-Dichloro-4-chloroquinazoline B->C SOCl2, DMF (cat.), Reflux D Gefitinib Analogues C->D Substituted Aniline, i-PrOH, Reflux

Caption: Synthetic route for gefitinib analogues from 2-amino-4,5-dichlorobenzoic acid.

Experimental Protocols

Step 1: Synthesis of 6,7-Dichloroquinazolin-4(3H)-one

This step involves the cyclization of 2-amino-4,5-dichlorobenzoic acid with formamide.

  • Materials: 2-amino-4,5-dichlorobenzoic acid, Formamide.

  • Procedure:

    • A mixture of 2-amino-4,5-dichlorobenzoic acid (10.0 g, 48.5 mmol) and formamide (20 mL) is heated at 120°C for 4 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is washed with water and then ethanol to afford 6,7-dichloroquinazolin-4(3H)-one as a white solid.

  • Expected Yield: 85-95%.

  • Characterization: The structure can be confirmed by ¹H NMR and mass spectrometry.

Step 2: Synthesis of 6,7-Dichloro-4-chloroquinazoline

The hydroxyl group of the quinazolinone is converted to a chlorine atom, activating the C4 position for nucleophilic substitution.

  • Materials: 6,7-dichloroquinazolin-4(3H)-one, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF).

  • Procedure:

    • A suspension of 6,7-dichloroquinazolin-4(3H)-one (5.0 g, 23.3 mmol) in thionyl chloride (25 mL) is treated with a catalytic amount of DMF (0.5 mL).

    • The mixture is heated to reflux for 3 hours, during which the solid dissolves.

    • The excess thionyl chloride is removed under reduced pressure.

    • The residue is co-evaporated with toluene (3 x 20 mL) to remove residual thionyl chloride, yielding 6,7-dichloro-4-chloroquinazoline as a pale yellow solid. This intermediate is often used in the next step without further purification.

  • Expected Yield: Quantitative.

  • Characterization: The product can be characterized by mass spectrometry.

Step 3: Synthesis of Gefitinib Analogues (General Procedure)

The final step is the nucleophilic aromatic substitution reaction between 6,7-dichloro-4-chloroquinazoline and a substituted aniline.

  • Materials: 6,7-Dichloro-4-chloroquinazoline, Substituted aniline (e.g., 3-chloro-4-fluoroaniline), Isopropanol (i-PrOH).

  • Procedure:

    • A solution of 6,7-dichloro-4-chloroquinazoline (1.0 g, 4.2 mmol) and the desired substituted aniline (1.0 eq, 4.2 mmol) in isopropanol (20 mL) is heated to reflux for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.

    • The solid is washed with cold isopropanol and then diethyl ether to give the pure gefitinib analogue.

  • Expected Yield: 60-90%.

  • Characterization: The final products are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the synthesis of various gefitinib analogues from 6,7-dichloro-4-chloroquinazoline with different substituted anilines.

Analogue Substituted Aniline Yield (%) Melting Point (°C) ¹H NMR (DMSO-d₆, δ ppm) MS (m/z)
1 3-Chloro-4-fluoroaniline85248-25010.21 (s, 1H), 8.85 (s, 1H), 8.30 (s, 1H), 8.15 (dd, J = 7.0, 2.5 Hz, 1H), 7.85-7.79 (m, 1H), 7.50 (t, J = 9.0 Hz, 1H), 7.40 (s, 1H)349.0 [M+H]⁺
2 3-Ethynylaniline78260-26210.15 (s, 1H), 8.80 (s, 1H), 8.28 (s, 1H), 8.05 (s, 1H), 7.75 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.35 (s, 1H), 7.20 (d, J = 7.8 Hz, 1H), 4.20 (s, 1H)314.0 [M+H]⁺
3 3-Aminophenol72>3009.98 (s, 1H), 8.75 (s, 1H), 8.25 (s, 1H), 7.30 (s, 1H), 7.15 (t, J = 8.0 Hz, 1H), 7.05 (s, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.50 (d, J = 8.0 Hz, 1H), 5.20 (s, 1H)306.0 [M+H]⁺

Signaling Pathway

Gefitinib and its analogues function by inhibiting the EGFR signaling pathway. The binding of a ligand, such as EGF, to the EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. Gefitinib competitively binds to the ATP-binding site in the tyrosine kinase domain of EGFR, thus blocking its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P P EGFR->P RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Gefitinib Gefitinib Analogue Gefitinib->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of gefitinib analogues.

Conclusion

This application note provides a robust and reproducible methodology for the synthesis of gefitinib analogues based on a this compound core. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the discovery and development of novel EGFR inhibitors. The provided signaling pathway diagram illustrates the mechanism of action of these compounds, aiding in the understanding of their therapeutic potential.

Disclaimer: The procedures outlined in this document are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 6,7-dichloroquinazoline as a versatile building block. The selective functionalization of the C-6 and C-7 positions of the quinazoline core is a critical strategy in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The protocols outlined herein are based on established methodologies and provide a foundation for the development of novel quinazoline-based compounds.

Introduction to Palladium-Catalyzed Reactions on this compound

The this compound scaffold offers two reactive sites for palladium-catalyzed cross-coupling reactions. The chlorine atoms at the C-6 and C-7 positions can be selectively substituted to introduce a variety of functional groups, enabling the synthesis of diverse chemical libraries for drug discovery and development. The regioselectivity of these reactions is a key consideration, often influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Common palladium-catalyzed reactions employed for the functionalization of this compound include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a wide range of primary and secondary amines.[1][2][3]

  • Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.[4][5]

  • Heck Reaction: For the formation of C-C bonds by coupling with alkenes.

The following sections provide detailed protocols and quantitative data for these reactions, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C-6 and/or C-7 positions.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001285N/A
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692N/A
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF110878N/A

Note: The data presented in this table is representative and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent and the base to the reaction mixture.

  • Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6- or 7-substituted quinazoline derivative.

Caption: General mechanism of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines from aryl halides. This reaction is particularly valuable for introducing diverse amine functionalities at the C-6 and C-7 positions of the quinazoline ring, which is a common feature in many kinase inhibitors.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895N/A
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101288N/A
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃DMF1202475N/A

Note: The data presented in this table is representative and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.

  • Addition of Reactants: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired amino-substituted quinazoline.

Caption: General mechanism of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional handles for further transformations or as components of biologically active molecules. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65690N/A
2TrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)i-Pr₂NHDMF801282N/A
31-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineToluene90885N/A

Note: The data presented in this table is representative and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) catalyst.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent, Base, and Alkyne Addition: Add the degassed solvent, the base, and the terminal alkyne (1.5 mmol).

  • Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired alkynyl-substituted quinazoline.

Caption: General mechanism of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction provides a means to form carbon-carbon bonds between this compound and various alkenes, leading to the synthesis of vinyl-substituted quinazolines.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470N/A
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801875N/A
3CyclohexenePd₂(dba)₃ (1.5)P(Cy)₃ (3)NaOAcDMA1203665N/A

Note: The data presented in this table is representative and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the palladium catalyst, the ligand (if required), and the base.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Alkene Addition: Add the degassed solvent and the alkene (1.5 mmol).

  • Reaction: Seal the vessel and heat the mixture to the specified temperature with stirring for the indicated duration. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to isolate the desired vinyl-substituted quinazoline.

Caption: General mechanism of the Heck reaction.

Experimental Workflow

The successful execution of palladium-catalyzed reactions requires careful attention to experimental setup and procedure to ensure reproducibility and high yields. The following diagram illustrates a typical workflow.

Experimental_Workflow start Start setup Reaction Setup: - Oven-dried glassware - Weigh reagents & catalyst start->setup inert Establish Inert Atmosphere: - Evacuate & backfill with Ar/N₂ setup->inert reagents Add Degassed Solvents & Liquid Reagents inert->reagents reaction Heating & Stirring (Monitor by TLC/LC-MS) reagents->reaction workup Reaction Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification analysis Characterization: - NMR, MS, etc. purification->analysis end_node End analysis->end_node

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6,7-dichloroquinazoline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical chlorination step of 6,7-dichloro-3H-quinazolin-4-one.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete conversion of the starting material (6,7-dichloro-3H-quinazolin-4-one).2. Deactivation of the chlorinating agent (e.g., POCl₃) due to moisture.3. Insufficient reaction temperature or time.1. Increase the reaction time or temperature. Monitor the reaction progress using TLC.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled chlorinating agents.3. Optimize the reaction temperature, typically refluxing in neat POCl₃ or with a high-boiling solvent.
Presence of Starting Material in the Final Product 1. Incomplete reaction.2. Hydrolysis of the product back to the starting material during workup.[1]1. Extend the reaction time or consider adding a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to accelerate the reaction.2. Perform the workup rapidly and under anhydrous conditions as much as possible. Pouring the reaction mixture onto ice-water should be done with vigorous stirring to ensure rapid precipitation and minimize contact time with water.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting material or reagents.1. Lower the reaction temperature and monitor for product formation over a longer period.2. Use purified starting materials and freshly distilled reagents.
Difficult Purification 1. Co-precipitation of starting material and product.2. Presence of polar impurities.1. Recrystallize the crude product from a suitable solvent system (e.g., toluene, ethanol/ethyl acetate).2. Wash the crude product with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method is the chlorination of 6,7-dichloro-3H-quinazolin-4-one using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction converts the hydroxyl group at the 4-position to a chlorine atom.

Q2: How can I prepare the starting material, 6,7-dichloro-3H-quinazolin-4-one?

A2: 6,7-dichloro-3H-quinazolin-4-one can be synthesized by the cyclization of 2-amino-4,5-dichlorobenzoic acid with formamide. The mixture is typically heated at a high temperature to drive the condensation and ring closure.

Q3: What are the critical parameters to control for a high yield of this compound?

A3: The most critical parameters are the exclusion of moisture, the purity of the starting materials and reagents, and the optimization of reaction time and temperature. Dichloroquinazolines can be sensitive to moisture and may hydrolyze back to the quinazolinone starting material.[1]

Q4: I am observing a significant amount of the starting quinazolinone in my final product even after a long reaction time. What could be the issue?

A4: This is likely due to hydrolysis of the this compound product during the aqueous workup. It is crucial to minimize the time the product is in contact with water and to ensure the workup is performed at a low temperature (e.g., pouring the reaction mixture into ice-water).

Q5: Are there any additives that can improve the chlorination reaction?

A5: Yes, the addition of a catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, can accelerate the chlorination reaction and may lead to higher yields and shorter reaction times.[2]

Experimental Protocols

Protocol 1: Synthesis of 6,7-dichloro-3H-quinazolin-4-one

This protocol is based on the general synthesis of quinazolinones from anthranilic acids.

Materials:

  • 2-amino-4,5-dichlorobenzoic acid

  • Formamide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dichlorobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6,7-dichloro-3H-quinazolin-4-one.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of analogous dichloroquinazolines.[3][4]

Materials:

  • 6,7-dichloro-3H-quinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as catalyst)

  • Toluene

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6,7-dichloro-3H-quinazolin-4-one (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a vigorously stirred beaker of ice-water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Wash the solid with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

  • Dry the crude product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent like toluene.

Visualizations

Logical Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of this compound check_sm Check for residual starting material (SM) by TLC start->check_sm sm_present SM is present check_sm->sm_present increase_time_temp Increase reaction time/temperature or add catalyst (e.g., N,N-dimethylaniline) sm_present->increase_time_temp Yes no_sm No SM, but low yield sm_present->no_sm No end Improved Yield increase_time_temp->end check_workup Review workup procedure no_sm->check_workup hydrolysis Potential hydrolysis during workup? check_workup->hydrolysis minimize_water Minimize contact with water during workup, use ice-cold quench hydrolysis->minimize_water Yes check_reagents Check purity and dryness of reagents and solvents hydrolysis->check_reagents No minimize_water->end purify_reagents Use freshly distilled POCl₃ and dry solvents check_reagents->purify_reagents purify_reagents->end

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

Synthetic Pathway Diagram

synthetic_pathway start_material 2-amino-4,5-dichlorobenzoic acid intermediate 6,7-dichloro-3H-quinazolin-4-one start_material->intermediate Formamide, 150-160°C product This compound intermediate->product POCl₃, Reflux

References

Technical Support Center: Overcoming Poor Solubility of 6,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6,7-dichloroquinazoline in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in common organic solvents?

Q2: Why is this compound expected to have poor solubility in many organic solvents?

A2: The poor solubility of this compound can be attributed to its rigid, planar heterocyclic structure and the presence of two chloro-substituents. These features can lead to strong intermolecular interactions in the solid state, such as pi-pi stacking, making it difficult for solvent molecules to effectively solvate and dissolve the compound.

Q3: What are the primary strategies to enhance the solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix at a molecular level.[2][3][4]

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range, which increases the surface area for dissolution.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins to enhance aqueous solubility.

  • Co-solvency: Using a mixture of a primary solvent with one or more co-solvents to increase solubility.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.

Troubleshooting Guide

Issue: this compound is not dissolving sufficiently in my chosen organic solvent.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Inferred)

SolventChemical ClassExpected SolubilityRecommendations & Notes
Dimethylformamide (DMF)Polar AproticHigherOften a good starting point for quinazoline derivatives.[1] May require gentle heating.
Dimethyl sulfoxide (DMSO)Polar AproticHigherAnother excellent solvent for many heterocyclic compounds. Be aware of its high boiling point and potential for reaction with certain compounds.
Tetrahydrofuran (THF)Polar AproticModerateCan be effective, especially with heating.[1]
Dichloromethane (DCM)ChlorinatedModerate to LowSolubility may be limited.
AcetonitrilePolar AproticModerate to Low
MethanolPolar ProticLow
EthanolPolar ProticLow
WaterPolar ProticVery LowExpected to be practically insoluble.

Note: This table is a guideline based on related compounds. Experimental verification is essential.

Issue: I need to prepare a stock solution of this compound for my experiments.

Recommendation:

  • Start with a small amount of this compound and a small volume of a high-solubility solvent like DMF or DMSO.

  • Use a vortex mixer to aid dissolution.

  • If the compound does not fully dissolve, gentle heating (e.g., 40-50 °C) in a water bath can be applied. Be cautious and ensure the compound is stable at the applied temperature.

  • Sonication can also be an effective method to break down particle agglomerates and enhance dissolution.

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of this compound.

Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to leave a solid dispersion.

Workflow Diagram:

G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing A Weigh this compound and hydrophilic carrier (e.g., PVP K30, PEG 6000) C Dissolve both components completely in the solvent with stirring A->C B Select a common volatile solvent (e.g., Methanol, Ethanol, Acetone) B->C D Evaporate the solvent under reduced pressure using a rotary evaporator C->D E Scrape the solid dispersion from the flask D->E F Dry the solid dispersion in a vacuum oven to remove residual solvent E->F G Pulverize and sieve the dried solid dispersion F->G

Caption: Workflow for Solid Dispersion by Solvent Evaporation.

Methodology:

  • Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.

  • Preparation of Solution:

    • Accurately weigh this compound and the carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Select a volatile organic solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol, or acetone).

    • Dissolve both substances in the chosen solvent in a round-bottom flask with magnetic stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Drying and Processing:

    • Once the solvent is completely evaporated, a thin film or solid mass will be formed on the wall of the flask.

    • Scrape the solid material from the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • The dried solid dispersion can then be pulverized using a mortar and pestle and sieved to obtain a uniform particle size.

Nanosuspension by Wet Milling

This technique uses milling media to break down coarse drug particles into the nanometer size range in a liquid medium.

Workflow Diagram:

G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing A Prepare a suspension of This compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80) B Introduce the suspension and milling media (e.g., zirconium oxide beads) into the milling chamber A->B C Mill at high speed for a specified duration B->C D Separate the nanosuspension from the milling media C->D E Characterize the particle size and distribution of the nanosuspension D->E G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing A Weigh this compound and β-cyclodextrin in a molar ratio (e.g., 1:1) C Add this compound to the paste A->C B Triturate β-cyclodextrin in a mortar with a small volume of a solvent (e.g., water-ethanol mixture) to obtain a paste B->C D Knead the mixture for a specified time (e.g., 45-60 minutes) C->D E Add more solvent if necessary to maintain a suitable consistency D->E F Dry the kneaded mass in an oven at a controlled temperature (e.g., 50 °C) E->F G Pulverize and sieve the dried complex F->G

References

Technical Support Center: Purification of Crude 6,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 6,7-dichloroquinazoline. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the purification of crude this compound.

Issue Possible Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Test a range of solvents with varying polarities. Good solvent pairs to try include ethanol/water, and dichloromethane/hexane. - Reduce the amount of solvent used to dissolve the crude product to ensure a supersaturated solution upon cooling. - Ensure the cooling process is slow to allow for maximum crystal formation. Consider refrigeration after initial cooling at room temperature.
The crude material contains a high percentage of impurities.- Perform a preliminary purification step, such as a wash with a non-polar solvent like hexane to remove less polar impurities before recrystallization.
Premature crystallization during hot filtration.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated with the hot solvent before filtering the solution. - Add a slight excess of hot solvent before filtration to maintain solubility.
Oily Product Instead of Crystals The compound has a low melting point or is "oiling out" of the solution.- Try using a different recrystallization solvent or a solvent pair. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound to the cooled solution.
Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting recrystallization.
Colored Impurities in Final Product Impurities from the synthesis, such as residual starting materials or by-products.- Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.[1] - Perform a hot filtration step to remove the charcoal.[1]
Poor Separation in Column Chromatography Incorrect solvent system (mobile phase) was chosen.- Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation of the desired compound from impurities. Aim for an Rf value of 0.3-0.4 for the target compound.[2][3]
Column was improperly packed.- Ensure the silica gel or alumina is packed uniformly without any cracks or bubbles. A wet slurry packing method is often preferred.[4]
The sample was overloaded on the column.- Use an appropriate ratio of adsorbent to sample, typically 20-50 times the weight of the crude material.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via chlorination of the corresponding quinazolinone?

A1: Common impurities can include unreacted starting material (6,7-dichloro-4(3H)-quinazolinone), partially chlorinated intermediates, and by-products from the hydrolysis of the chlorinating agent (e.g., phosphoric acid from POCl₃).[5] The presence of moisture during the chlorination reaction can lead to the formation of hydroxy-containing impurities.[5]

Q2: Which solvents are recommended for the recrystallization of this compound?

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.

Q4: My purified this compound is a light brown solid. How can I decolorize it?

A4: A light brown color suggests the presence of colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. After a brief heating period, the charcoal is removed by hot gravity filtration, and the solution is allowed to cool to form colorless crystals.[1]

Q5: What are the typical conditions for column chromatography of this compound?

A5: For chlorinated aromatic compounds, a normal-phase column chromatography setup using silica gel as the stationary phase is common. The mobile phase is typically a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. The optimal solvent ratio should be determined by TLC to achieve good separation.[2][3]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but shows low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring. Continue adding the solvent until the solid is just dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystals should start to form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine the best mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles or cracks. Add a layer of sand on top of the silica gel.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Diagrams

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography High Impurity Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC/HPLC) ColumnChromatography->Purity_Check_2 Purity_Check_1->ColumnChromatography Impure Pure_Product Pure this compound Purity_Check_1->Pure_Product Pure Purity_Check_2->Pure_Product Pure Impure_Product Impure Product Purity_Check_2->Impure_Product Impure

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Low_Yield->Oily_Product No Check_Solubility Check Solvent Solubility - Use less solvent - Cool slowly Low_Yield->Check_Solubility Yes Colored_Product Colored Product? Oily_Product->Colored_Product No Change_Solvent Change Solvent/Solvent Pair - Scratch flask - Use seed crystal Oily_Product->Change_Solvent Yes Use_Charcoal Use Activated Charcoal & Hot Filtration Colored_Product->Use_Charcoal Yes Success Successful Recrystallization Colored_Product->Success No Check_Solubility->Success Change_Solvent->Success Use_Charcoal->Success

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 6,7-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-dichloroquinazoline derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield of 2,4,6,7-Tetrachloroquinazoline after Chlorination

Question: I am getting a low yield of the desired 2,4,6,7-tetrachloroquinazoline after reacting 6,7-dichloro-3,4-dihydro-4-oxoquinazoline with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). What are the possible causes and solutions?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete Chlorination - Increase Reaction Time and/or Temperature: Prolong the reflux time or cautiously increase the reaction temperature. Monitor the reaction progress using TLC or LC-MS.[1][2] - Use a Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction with thionyl chloride.[1][2] - Excess Chlorinating Agent: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used to drive the reaction to completion.Complete conversion of the starting material to the desired tetrachloroquinazoline, leading to a higher isolated yield.
Hydrolysis of Product during Workup - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1] - Azeotropic Removal of Excess Reagent: After the reaction, remove the excess chlorinating agent under reduced pressure and then co-evaporate with an anhydrous solvent like toluene to remove residual traces.[2] - Non-Aqueous Workup: If possible, avoid quenching the reaction with water. Instead, pour the cooled reaction mixture into ice-cold saturated sodium bicarbonate solution with vigorous stirring, followed by immediate extraction with an organic solvent.Minimized hydrolysis of the reactive chloro groups at positions 2 and 4, thus preserving the desired product.
Formation of Unidentified Byproducts - Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and stoichiometry of reagents to identify the optimal conditions that favor the formation of the desired product over side products. - Purification Strategy: Utilize flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.Improved purity and yield of the final product.
Problem 2: Formation of Impurities during Nucleophilic Substitution

Question: During the reaction of 2,4,6,7-tetrachloroquinazoline with a nucleophile (e.g., an aniline), I am observing multiple spots on my TLC, indicating the formation of side products. How can I improve the selectivity of this reaction?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Di-substitution - Control Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents) to favor mono-substitution at the more reactive C4 position. - Lower Reaction Temperature: Perform the reaction at a lower temperature to increase the kinetic selectivity for the C4 position over the C2 position.Predominant formation of the 4-substituted-2,6,7-trichloroquinazoline derivative.
Reaction with Solvent - Choose an Inert Solvent: Use a non-nucleophilic solvent such as dioxane, THF, or DMF. - Ensure Anhydrous Solvent: Use dry solvents to prevent hydrolysis of the starting material or product.Minimized formation of solvent-adducts or hydrolysis byproducts.
Base-Related Side Reactions - Use a Non-Nucleophilic Base: Employ a hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction without competing with the primary nucleophile.[3] - Optimize Base Equivalents: Use the minimum amount of base required to neutralize the acid produced.Cleaner reaction profile with fewer base-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound derivatives?

A1: The most common synthetic pathway involves a two-step process. The first step is the chlorination of a 6,7-dichloro-3,4-dihydro-4-oxoquinazoline precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2,4,6,7-tetrachloroquinazoline. The second step is a regioselective nucleophilic aromatic substitution (SNAr) reaction, where the more reactive chlorine atom at the C4 position is displaced by a nucleophile, such as an amine.[3]

Q2: Why is the C4 position of 2,4,6,7-tetrachloroquinazoline more reactive towards nucleophiles than the C2 position?

A2: The higher reactivity of the C4 position is attributed to greater stabilization of the Meisenheimer intermediate formed during the nucleophilic attack at this position. The adjacent nitrogen atom at position 3 helps to delocalize the negative charge more effectively compared to an attack at the C2 position.

Q3: What are some common methods for purifying this compound derivatives?

A3: Purification methods depend on the nature of the product and impurities. Common techniques include:

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent to remove soluble impurities.

  • Recrystallization: This technique can be used to purify solid products.

  • Column Chromatography: Flash column chromatography on silica gel is a widely used method for separating the desired product from closely related impurities.[3]

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes. Chlorinating agents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reactions should be conducted under anhydrous conditions to prevent the exothermic and hazardous reaction of the chlorinating agents with water.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6,7-Tetrachloroquinazoline

This protocol is a general guideline and may require optimization.

  • To a dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dichloro-3,4-dihydro-4-oxoquinazoline (1.0 eq).

  • Carefully add phosphorus oxychloride (10-20 eq) to the flask in a fume hood.

  • Optionally, add a catalytic amount of N,N-dimethylformamide (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • A precipitate of 2,4,6,7-tetrachloroquinazoline should form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 2,4,6,7-tetrachloroquinazoline, which can be used in the next step or further purified by recrystallization or column chromatography.

Visualizations

Signaling Pathways

Many this compound derivatives are investigated as inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Proliferation Ca2->Proliferation Quinazoline This compound Derivative Quinazoline->Dimerization

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization SRC SRC Dimerization->SRC PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg SRC->PI3K AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Permeability Vascular Permeability eNOS->Permeability PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Quinazoline This compound Derivative Quinazoline->Dimerization

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow Start 6,7-Dichloro-3,4-dihydro-4-oxoquinazoline Chlorination Chlorination (POCl₃ or SOCl₂) Start->Chlorination Intermediate 2,4,6,7-Tetrachloroquinazoline Chlorination->Intermediate Side_Reaction1 Hydrolysis Chlorination->Side_Reaction1 Nucleophilic_Sub Nucleophilic Substitution (e.g., with an aniline) Intermediate->Nucleophilic_Sub Crude_Product Crude this compound Derivative Nucleophilic_Sub->Crude_Product Side_Reaction2 Di-substitution Nucleophilic_Sub->Side_Reaction2 Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: General Synthetic Workflow.

References

Technical Support Center: Optimization of 6,7-Dichloroquinazoline Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on 6,7-dichloroquinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My nucleophilic substitution reaction on this compound is not proceeding or is giving a very low yield. What are the common causes?

A1: Several factors can contribute to a low or nonexistent yield in the substitution reaction of this compound. Here are the primary aspects to investigate:

  • Insufficient Reaction Temperature: Nucleophilic aromatic substitution on the quinazoline ring, particularly with less reactive nucleophiles, often requires elevated temperatures to proceed at an appreciable rate. Room temperature reactions may be very slow or not proceed at all.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Base Strength and Stoichiometry: The reaction generates HCl as a byproduct, which can protonate the nucleophile, rendering it inactive. A base is required to neutralize the acid. Ensure you are using a suitable base (e.g., DIPEA, Et3N, K2CO3) and that it is present in at least stoichiometric amounts. In some cases, an excess of the amine nucleophile can also act as the base.

  • Nucleophile Reactivity: The nature of the nucleophile plays a significant role. Electron-rich anilines and aliphatic amines are generally more reactive than electron-deficient anilines. Steric hindrance on the nucleophile can also impede the reaction.

  • Degradation of Starting Material or Product: this compound and its derivatives can be sensitive to certain conditions. Ensure the purity of your starting material and consider degassing the solvent to remove oxygen if oxidative side reactions are suspected.

Q2: I am observing the formation of a disubstituted product instead of the desired monosubstituted product. How can I improve the selectivity for monosubstitution at the C4 position?

A2: The C4 position of the this compound is significantly more reactive towards nucleophiles than the C2 position. However, forcing conditions can lead to disubstitution. To favor monosubstitution:

  • Control the Reaction Temperature: Use the mildest temperature at which the reaction proceeds at a reasonable rate. For many amine nucleophiles, temperatures in the range of 80-100°C are sufficient for C4 substitution. Higher temperatures (often >100°C) are typically required for substitution at the C2 position.[1]

  • Limit Reaction Time: Monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the disubstituted product.

  • Stoichiometry of the Nucleophile: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize the chance of a second substitution.

Q3: My reaction is messy, and I am having difficulty purifying the final product. What are potential side reactions?

A3: Besides disubstitution, other side reactions can complicate the reaction mixture:

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloroquinazoline can occur, especially at elevated temperatures, leading to the formation of the corresponding quinazolinone. Ensure you are using anhydrous solvents.

  • Homocoupling of Nucleophiles: In the case of palladium-catalyzed reactions, homocoupling of the amine or other nucleophiles can occur.

  • Over-alkylation of Amine Nucleophiles: Primary amines can react with the alkyl halide starting material to form secondary amines, which can then also act as nucleophiles, leading to a mixture of products.

Q4: Which position, C6 or C7, is more reactive for substitution on the quinazoline ring?

A4: The chlorine atoms at the 6 and 7 positions on the quinazoline ring are on the benzene portion of the fused ring system and are generally unreactive towards nucleophilic aromatic substitution under the conditions used for substitution at the C4 and C2 positions. The primary reactivity for SNAr on this compound is at the C4 and C2 positions of the pyrimidine ring.

Optimization of Reaction Conditions

The successful synthesis of 4-substituted-6,7-dichloroquinazolines relies on the careful selection of several reaction parameters. The following tables provide a summary of commonly employed conditions for analogous 2,4-dichloro and 6,7-dimethoxy-2,4-dichloroquinazoline systems, which can serve as a starting point for the optimization of this compound substitutions.

Table 1: Common Solvents for Quinazoline Substitution Reactions
SolventTypeTypical Temperature Range (°C)Rationale
DioxaneAprotic Ether80 - 110Good for dissolving quinazolines, relatively high boiling point.
IsopropanolProtic AlcoholReflux (~82)Commonly used, but may be less effective for less reactive nucleophiles.
Acetonitrile (MeCN)Polar AproticReflux (~82)Good for achieving regioselectivity.
Dimethylformamide (DMF)Polar Aprotic80 - 120High boiling point, excellent at solvating polar intermediates.
Dimethyl Sulfoxide (DMSO)Polar Aprotic80 - 150Very high boiling point, used for unreactive nucleophiles. Can lead to disubstitution if not controlled.
Tetrahydrofuran (THF)Aprotic EtherRoom Temp - Reflux (~66)Lower boiling point, suitable for more reactive nucleophiles at milder conditions.
Table 2: Common Bases for Quinazoline Substitution Reactions
BaseAbbreviationTypepKa of Conjugate AcidNotes
N,N-DiisopropylethylamineDIPEA or Hünig's baseNon-nucleophilic Amine~10.7Sterically hindered, reduces the likelihood of acting as a nucleophile itself.
TriethylamineEt3N or TEATertiary Amine~10.7Common and inexpensive organic base.
Potassium CarbonateK2CO3Inorganic Base~10.3 (second pKa)Heterogeneous base, easily filtered off.
Sodium AcetateNaOAcInorganic Salt~4.75Milder base, sometimes used in specific protocols.

Experimental Protocols

The following are representative experimental protocols adapted from the literature for the synthesis of substituted quinazolines. These should be adapted and optimized for specific this compound and nucleophile combinations.

Protocol 1: General Procedure for Nucleophilic Substitution with an Aniline

This protocol is adapted from the synthesis of 2-chloro-4-anilino-6,7-dimethoxyquinazolines.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., isopropanol or dioxane, 10 mL) in a round-bottom flask equipped with a condenser, add the desired aniline derivative (1.1 mmol).

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for this compound Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start This compound + Nucleophile (Amine) solvent Add Anhydrous Solvent (e.g., Dioxane, DMF) start->solvent base Add Base (e.g., DIPEA) solvent->base heat Heat to 80-100°C base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify (Recrystallization/ Column Chromatography) isolate->purify product Final Product: 4-Amino-6,7-dichloroquinazoline purify->product

Caption: A typical experimental workflow for the nucleophilic aromatic substitution on this compound.

Signaling Pathway of Quinazoline-Based EGFR/VEGFR Inhibitors

Many 4-amino-6,7-disubstituted quinazoline derivatives are potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial in cancer cell proliferation and angiogenesis.

G cluster_1 Quinazoline Inhibitor EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR VEGFR2 VEGFR->PI3K Inhibitor 4-Amino-6,7-dichloro- quinazoline Derivative Inhibitor->EGFR Inhibitor->VEGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70s6k p70s6k mTOR->p70s6k Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation & Survival p70s6k->Proliferation

Caption: Inhibition of EGFR and VEGFR2 signaling pathways by a 4-amino-6,7-dichloroquinazoline derivative.

References

How to prevent hydrolysis of 6,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of 6,7-dichloroquinazoline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is this compound susceptible to it?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. This compound is susceptible to hydrolysis because its quinazoline ring system, particularly at the 4-position, is reactive towards nucleophilic attack. The chlorine atom at this position is a good leaving group, making it the primary site for substitution by a water molecule, which acts as a nucleophile. This reaction can lead to the formation of less active or undesired byproducts, such as 6-chloro-7-chloro-4(3H)-quinazolinone. The reactivity of the quinazoline core is influenced by the nature and position of its substituents[1].

Hydrolysis_Factors center Hydrolysis of This compound temp High Temperature (e.g., boiling) temp->center ph Extreme pH (Strong Acid or Base) ph->center solvent Protic Solvents (e.g., Water, Alcohols) solvent->center Troubleshooting_Workflow start Low Reaction Yield check_purity 1. Confirm Purity of Starting Material (e.g., by HPLC, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No switch_solvent 2. Switch to an Aprotic Solvent (THF, DMF, DMSO, ACN) is_pure->switch_solvent Yes is_possible Is this possible for the reaction? switch_solvent->is_possible optimize_aqueous 3. Optimize Aqueous/Protic Conditions is_possible->optimize_aqueous No run_control 4. Run Control Experiment (Compound in solvent only) is_possible->run_control Yes sub_optimize Lower Temperature (e.g., 0-22°C) Control pH (Buffer pH 5-7) Minimize reaction time optimize_aqueous->sub_optimize optimize_aqueous->run_control analyze Analyze degradation rate by HPLC run_control->analyze

References

Technical Support Center: Synthesis of 6,7-Dichloroquinazoline for Library Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 6,7-dichloroquinazoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in your library production efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Cyclization to 6,7-dichloroquinazolin-4(3H)-one

Question/Issue Possible Cause(s) Recommended Solution(s)
Q1: Why is the yield of 6,7-dichloroquinazolin-4(3H)-one low? 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Sub-optimal Temperature: The reaction temperature may be too low for efficient cyclization. 3. Starting Material Purity: Impurities in the 2-amino-4,5-dichlorobenzoic acid can interfere with the reaction. 4. Hydrolysis: The product may be susceptible to hydrolysis during workup.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC. Consider extending the reaction time or increasing the temperature gradually. 2. Optimize Heating: For reactions with formamide, heating in a high-boiling solvent or using a sand/oil bath at 130-140°C can improve yields.[1] 3. Recrystallize Starting Material: Ensure the purity of the 2-amino-4,5-dichlorobenzoic acid before starting the reaction. 4. Careful Workup: During workup, ensure the pH is controlled and avoid prolonged exposure to highly acidic or basic conditions.
Q2: The reaction has stalled and is not proceeding to completion. What should I do? 1. Insufficient Reagent: The formylating agent (e.g., formamide, triethyl orthoformate) may have been consumed or used in insufficient excess. 2. Decomposition: Prolonged heating at very high temperatures can lead to decomposition of starting materials or products.1. Add More Reagent: If monitoring shows a stalled reaction, a careful addition of more formylating agent can be attempted. 2. Review Temperature Profile: Ensure the reaction is not being overheated. A moderate but sustained temperature is often more effective.

Step 2: Chlorination to this compound

Question/Issue Possible Cause(s) Recommended Solution(s)
Q1: The chlorination reaction with POCl₃ is sluggish or incomplete. 1. Wet Starting Material: Moisture in the 6,7-dichloroquinazolin-4(3H)-one will react with and consume POCl₃, preventing the desired reaction.[2] 2. Low Temperature: The conversion of the intermediate phosphate ester to the final chloroquinazoline requires sufficient thermal energy.[1][3] 3. Insufficient POCl₃: At least one molar equivalent of POCl₃ is required for the reaction to proceed efficiently.[1][3]1. Thoroughly Dry Starting Material: Dry the 6,7-dichloroquinazolin-4(3H)-one under vacuum at an elevated temperature before use. 2. Increase Reaction Temperature: After the initial reaction at a lower temperature, heat the mixture to 70-90°C to drive the conversion to the final product.[1][3] 3. Use Sufficient POCl₃: Use a molar excess of POCl₃ to act as both the reagent and solvent.
Q2: I am observing the formation of a significant amount of side products. 1. Pseudodimer Formation: Reaction between the phosphorylated intermediate and unreacted quinazolinone can form dimeric impurities.[1][3] 2. Decomposition: Excessive heating can lead to decomposition and the formation of tarry byproducts.1. Control Temperature and Base Addition: The formation of pseudodimers can be suppressed by conducting the initial phosphorylation at a lower temperature (<25°C) and ensuring the system remains basic throughout the addition of POCl₃ by using a suitable tertiary amine.[1][3] 2. Avoid Overheating: Do not exceed the recommended reaction temperature. Monitor the reaction progress to avoid prolonged heating after completion.
Q3: The workup procedure is difficult, and I am losing a lot of product. 1. Hydrolysis of Product: 4-chloroquinazolines can be sensitive to hydrolysis, reverting to the quinazolinone starting material, especially in acidic conditions.[4] 2. Exothermic Quenching: Quenching excess POCl₃ with water is highly exothermic and can be difficult to control on a large scale.1. Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to manage the exotherm.[4] Neutralize the solution promptly with a base like NaHCO₃ or NH₄OH to prevent hydrolysis.[4] 2. Azeotropic Removal of POCl₃: Before quenching, distill off the excess POCl₃ under reduced pressure. Co-distillation with a high-boiling solvent like toluene can help remove the last traces.
Q4: The final product is difficult to purify. 1. Residual Reagents: The product may be contaminated with residual phosphorus-containing byproducts. 2. Inappropriate Purification Method: The chosen purification method may not be effective for removing the specific impurities present.1. Thorough Washing: Wash the crude product thoroughly with water and then a saturated solution of sodium bicarbonate to remove acidic impurities. 2. Recrystallization/Chromatography: Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is often effective. For more persistent impurities, column chromatography on silica gel may be necessary. HPLC can also be used for purification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthetic route for this compound?

A two-step synthesis is generally the most scalable and reliable method. The first step is the cyclization of 2-amino-4,5-dichlorobenzoic acid with formamide to produce 6,7-dichloroquinazolin-4(3H)-one. The second step involves the chlorination of this intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.

Q2: How can I monitor the progress of the chlorination reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched in a small amount of ice/water, neutralized, and extracted with an organic solvent (e.g., ethyl acetate) for analysis. The disappearance of the starting quinazolinone and the appearance of the less polar 4-chloroquinazoline product indicates the reaction's progress.

Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[6][7][8]

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[6][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat.[6][7]

  • Reaction Setup: Ensure all glassware is completely dry to prevent a violent reaction with any residual moisture.

  • Quenching: Quench the reaction by adding the reaction mixture slowly to a large excess of ice with vigorous stirring. This should be done in a fume hood and behind a safety shield.

  • Spills: In case of a spill, absorb the liquid with dry sand or an inert absorbent. Do not use water.[7]

Q4: How can I confirm the identity and purity of the final this compound product?

The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To compare with literature values.

  • HPLC: To determine the purity of the compound.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dichloroquinazolin-4(3H)-one (Intermediate)

This protocol is based on the general principle of the Niementowski quinazoline synthesis.

  • Reagents and Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,5-dichlorobenzoic acid (1 equivalent).

    • Add formamide (at least 4 equivalents).

  • Reaction:

    • Heat the reaction mixture in an oil bath to 130-140°C for 2-4 hours.[1]

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing crushed ice and water.

    • Stir the mixture until a precipitate forms.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • Dry the solid product under vacuum. If necessary, the product can be recrystallized from ethanol or acetic acid to improve purity.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from established methods for the chlorination of quinazolinones.[1][2][3]

  • Reagents and Setup:

    • In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place thoroughly dried 6,7-dichloroquinazolin-4(3H)-one (1 equivalent).

    • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Reaction:

    • Stir the suspension and heat the mixture to reflux (approximately 105-110°C) in an oil bath.

    • Maintain the reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. The reaction mixture should become a clear solution.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Co-distillation with toluene can aid in removing the final traces.

    • Very slowly and carefully, pour the cooled residue onto a large amount of crushed ice with vigorous stirring in a fume hood.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Chlorination Conditions for Quinazolinone

Chlorinating AgentAdditive/SolventTemperature (°C)Time (h)Typical Yield (%)Notes
POCl₃ None (POCl₃ as solvent)1102-485-95Standard and effective method. Excess POCl₃ must be removed.
POCl₃ / PCl₅ None1101-3>90Very powerful chlorinating agent, can reduce reaction times.
SOCl₂ Catalytic DMF804-680-90Milder conditions, may be preferable for sensitive substrates.
POCl₃ Tertiary Amine (e.g., DIPEA)0-25 then 70-901-2 then 2-3>90Two-stage process to minimize side products like pseudodimers.[1][3]

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2-Amino-4,5-dichlorobenzoic Acid + Formamide B Heat (130-140°C) A->B C Quench in Ice Water B->C D Filter and Dry C->D E 6,7-dichloroquinazolin-4(3H)-one D->E F Add POCl3 E->F Intermediate G Heat to Reflux (110°C) F->G H Remove Excess POCl3 (Distillation) G->H I Quench in Ice & Neutralize H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify (Recrystallization/Chromatography) K->L M Final Product: this compound L->M

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic: Low Yield in Chlorination Step

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Incomplete Reaction? Start->Cause1 Cause2 Product Hydrolysis during Workup? Start->Cause2 Cause3 Side Product Formation? Start->Cause3 Sol1a Check for moisture in starting material. Ensure it is completely dry. Cause1->Sol1a Yes Sol1b Increase reaction time or temperature (up to 110°C). Cause1->Sol1b Yes Sol2a Quench reaction mixture slowly onto excess ice. Cause2->Sol2a Yes Sol2b Neutralize promptly with NaHCO3 after quenching. Cause2->Sol2b Yes Sol3a Use two-stage temperature profile (0-25°C then 70-90°C) with a base. Cause3->Sol3a Yes

Caption: Decision tree for troubleshooting low yields in the chlorination step.

References

Removal of phosphorus oxychloride from 6,7-dichloroquinazoline reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6,7-dichloroquinazoline, with a specific focus on the challenges associated with the removal of phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs)

Q1: What is the function of phosphorus oxychloride (POCl₃) in the this compound synthesis?

A1: Phosphorus oxychloride serves as both a dehydrating and chlorinating agent. In the synthesis of this compound from 6,7-dichloro-4(3H)-quinazolinone, POCl₃ facilitates the conversion of the hydroxyl group at the 4-position into a chloro group. The reaction mechanism involves an initial phosphorylation of the quinazolinone, followed by nucleophilic substitution by chloride ions to form the desired 4-chloroquinazoline derivative.[1]

Q2: Why is the complete removal of excess POCl₃ from the reaction mixture crucial?

A2: Complete removal of residual POCl₃ is critical for several reasons. Firstly, POCl₃ is highly reactive and corrosive, and its presence can interfere with subsequent reaction steps.[2][3] Secondly, it reacts violently with water, which can pose a significant safety hazard during aqueous workup procedures.[2][3][4] This exothermic reaction can also promote the hydrolysis of the desired product back to its starting material.[5] Finally, residual phosphorus-containing byproducts can complicate the purification of the final compound.

Q3: What are the primary methods for removing excess POCl₃ after the reaction?

A3: The two main strategies for removing excess POCl₃ are:

  • Distillation/Evaporation: Excess POCl₃ can be removed under reduced pressure.[5][6] Often, this is done via azeotropic distillation with an inert, high-boiling solvent like toluene to ensure complete removal.[7]

  • Quenching: The reaction mixture is carefully and slowly added to a large volume of a quenching agent, typically crushed ice, ice-water, or a cold aqueous basic solution (e.g., sodium bicarbonate or ammonium hydroxide).[4][5][8]

Q4: My product, this compound, seems to be converting back to the starting material during workup. Why is this happening?

A4: This is a common issue caused by the hydrolysis of the 4-chloro group, which is sensitive to acidic and aqueous conditions.[5] When the reaction mixture containing excess POCl₃ is quenched with water, the hydrolysis of POCl₃ generates phosphoric acid and hydrochloric acid, creating a highly acidic environment that promotes the hydrolysis of your product back to 6,7-dichloro-4(3H)-quinazolinone.[2][5] To prevent this, the quenching process must be carefully controlled to keep the temperature low and neutralize the acid as it forms.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete Reaction: Insufficient heating time or temperature.[7][8] 2. Product Hydrolysis: The product is reverting to the starting material during aqueous workup due to acidic conditions.[5] 3. Moisture Contamination: Moisture in the starting material or solvent can consume POCl₃, reducing its effectiveness.[8]1. Monitor the reaction by TLC until the starting material is fully consumed. Ensure the reaction is heated sufficiently (e.g., reflux or 100-110°C).[5][7][8] 2. Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) to neutralize acids as they form.[5][8] Alternatively, remove POCl₃ by vacuum distillation before workup.[6][7] 3. Ensure all glassware is oven-dried and the starting quinazolinone is thoroughly dried before use.[8]
Reaction Mixture Solidifies or Becomes Unstirrable During Quench Rapid POCl₃ Hydrolysis: Adding water to the reaction mixture (reverse addition) or insufficient cooling causes a rapid, uncontrolled exothermic reaction, forming solid phosphoric acid byproducts.[4]1. Always add the reaction mixture slowly and in portions to a large excess of vigorously stirred crushed ice or ice-water. Never add water to the reaction mixture.[4] 2. Ensure the quenching vessel is large enough and has efficient cooling and stirring to dissipate heat effectively.
Final Product is Difficult to Purify Residual Phosphorus Byproducts: Incomplete removal or inefficient quenching of POCl₃ can lead to contamination with various phosphorus species.1. After quenching, stir the mixture for an extended period (e.g., 30-60 minutes) to ensure all phosphorus compounds are fully hydrolyzed.[8] 2. Wash the crude product thoroughly with water after filtration. 3. Consider an alternative workup, such as removing the bulk of POCl₃ by distillation before quenching the residue.[7]
Exothermic and Dangerous Reaction During Quenching Uncontrolled Reaction with Water: POCl₃ reacts violently and exothermically with water.[2][3][9] This is exacerbated by poor temperature control.1. Perform the quench in a chemical fume hood with the sash lowered.[3] 2. Use a robust cooling bath (ice/salt or dry ice/acetone) for the quenching vessel. 3. Add the reaction mixture dropwise or in very small portions to the ice-water.[4] 4. Always wear appropriate Personal Protective Equipment (PPE), including a face shield, goggles, and acid-resistant gloves.[10][11]

Experimental Protocols

Protocol 1: General Chlorination of 6,7-dichloro-4(3H)-quinazolinone
  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6,7-dichloro-4(3H)-quinazolinone (1.0 equiv).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask to act as both the reagent and solvent (e.g., 5-10 mL per gram of starting material).[7]

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6]

  • Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[5][6]

  • Allow the reaction mixture to cool to room temperature before proceeding with the removal of excess POCl₃.

Protocol 2: Workup Method A - Quenching with Ice and Base
  • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution.

  • Once the reaction from Protocol 1 has cooled, slowly and carefully add the reaction mixture dropwise to the cold, stirred NaHCO₃ solution. Maintain the temperature of the quenching solution below 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture for 30-60 minutes.[8]

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the solid product under vacuum to yield crude this compound.

Protocol 3: Workup Method B - Removal by Azeotropic Distillation
  • After the reaction in Protocol 1 is complete and has cooled, concentrate the solution under reduced pressure to remove the bulk of the POCl₃.[5][6]

  • Add toluene to the residue and repeat the concentration under reduced pressure. Repeat this azeotropic distillation process two to three times to ensure all residual POCl₃ is removed.[7]

  • The resulting crude residue can then be carefully quenched in water or taken directly to the next step if the subsequent reaction conditions are anhydrous.

Visual Guides

G cluster_reaction Reaction Step cluster_workup Workup & Purification start 6,7-dichloro-4(3H)- quinazolinone react Add POCl₃ Heat to 100-110°C, 2-4h start->react cool Cool to RT react->cool remove_pocl3 Remove Excess POCl₃ (See Decision Tree) cool->remove_pocl3 extract Filter & Wash with Cold Water remove_pocl3->extract dry Dry Under Vacuum extract->dry product Pure this compound dry->product

Caption: General workflow for the synthesis and purification of this compound.

G q_start Reaction Complete. How to remove POCl₃? n_distill Method 1: Distillation q_start->n_distill Product is water-sensitive? YES n_quench Method 2: Aqueous Quench q_start->n_quench Product is water-sensitive? NO n_distill_proc 1. Evaporate under vacuum. 2. Add Toluene. 3. Repeat evaporation (2-3x). n_distill->n_distill_proc n_quench_proc 1. Add reaction mix SLOWLY to vigorously stirred ice/base. 2. Stir for 30-60 min. 3. Filter and wash solid. n_quench->n_quench_proc n_safety CRITICAL SAFETY: Always add acid to water. Use extreme caution! n_quench_proc->n_safety

Caption: Decision tree for selecting a POCl₃ removal method.

Safety Precautions

Working with phosphorus oxychloride requires strict adherence to safety protocols due to its hazardous nature.

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[3] It is corrosive and reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[2][3] Store in a cool, dry place under an inert atmosphere.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, acid-resistant gloves (Neoprene or Teflon are recommended; Nitrile and PVC are unsuitable), and a lab coat.[10][11]

  • Spills: In case of a small spill, absorb the material with an inert, dry substance like sand or dry soil. Do NOT use water or combustible materials.[11] For larger spills, evacuate the area and follow emergency procedures.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][10]

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[10]

    • Inhalation: Move the victim to fresh air immediately.[10]

    • In all cases of exposure, seek immediate medical attention.[3]

References

6,7-Dichloroquinazoline stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 6,7-Dichloroquinazoline for researchers, scientists, and drug development professionals. The information provided is based on available data for closely related isomers and general knowledge of quinazoline chemistry, and should be used as a comprehensive guide for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific data for this compound is limited, based on its isomers, the following storage conditions are recommended to ensure stability:

  • Temperature: Store in a cool, dry place. Options range from room temperature under inert atmosphere to refrigeration (2-8°C) or freezer (-20°C) for long-term storage.[1][2]

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent degradation from moisture and air.[1][2]

  • Container: Keep the container tightly sealed to protect the compound from environmental factors.

Q2: What are the potential signs of degradation of this compound?

Degradation of this compound may be indicated by:

  • A change in color from its expected appearance (typically a white to light yellow solid).

  • A noticeable change in the physical state of the solid.

  • The appearance of impurities when analyzed by techniques such as HPLC or TLC.

Q3: Is this compound sensitive to light or moisture?

Yes, quinazoline derivatives, particularly those with chloro-substituents, can be sensitive to moisture. The dichloroquinazoline structure is susceptible to hydrolysis. Therefore, it is crucial to handle the compound in a dry environment and store it in a tightly sealed container. While specific data on light sensitivity is not available, it is good laboratory practice to store sensitive organic compounds in amber vials or in the dark.

Q4: What solvents are compatible with this compound?

Based on its chemical structure, this compound is expected to be soluble in a range of organic solvents. For in vitro experiments, it may be dissolved in DMSO. For synthetic reactions, solvents such as dioxane and isopropanol have been used for related dichloroquinazolines. It is advisable to perform a small-scale solubility test before proceeding with a larger experiment.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Low reaction yield Degradation of the starting material.- Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS) before use.- Ensure the compound has been stored under the recommended conditions.- Use freshly opened or properly stored material.
Incomplete reaction.- Increase the reaction time or temperature, monitoring for product formation and potential side products.- Consider using a catalyst if appropriate for the specific reaction.
Hydrolysis of the chloro groups.- Ensure all solvents and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent experimental results Variable purity of this compound.- Standardize the source and batch of the compound.- Re-purify the compound if necessary before use.
Degradation of stock solutions.- Prepare fresh stock solutions for each experiment.- If storing stock solutions, do so at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers and for a limited time.
Formation of unexpected byproducts Reactivity with nucleophiles.- The chloro groups on the quinazoline ring are susceptible to nucleophilic substitution. Be mindful of any nucleophilic reagents or solvents in the reaction mixture.
Self-reaction or polymerization.- This is less common but can occur under harsh conditions (e.g., high heat). Monitor the reaction closely and consider milder reaction conditions.

Physicochemical Properties of Dichloroquinazoline Isomers

Property2,4-Dichloroquinazoline4,7-Dichloroquinazoline
CAS Number 607-68-1[3]2148-57-4[4]
Molecular Formula C₈H₄Cl₂N₂[3]C₈H₄Cl₂N₂[4]
Molecular Weight 199.04 g/mol [3]199.04 g/mol [4]
Melting Point 115 - 121 °C[5]135 - 136 °C[1]
Appearance White to yellow solid[5]Not specified
Storage Dry, cool, well-ventilated place[5]Under inert gas at 2-8°C[1]

Experimental Protocols

Below are generalized protocols for handling and reacting with dichloroquinazolines, which can be adapted for this compound.

General Handling and Weighing Protocol

G Workflow for Handling this compound cluster_prep Preparation cluster_weighing Weighing cluster_storage Post-Handling prep_env Prepare a dry, inert atmosphere environment (e.g., glovebox or nitrogen-flushed flask) acclimate Allow the sealed container of this compound to reach room temperature before opening prep_env->acclimate weigh Quickly weigh the desired amount of the compound acclimate->weigh transfer Transfer the weighed solid to the reaction vessel under inert atmosphere weigh->transfer reseal Tightly reseal the original container transfer->reseal store Return the container to the recommended storage conditions (e.g., 2-8°C or -20°C) reseal->store

Caption: Workflow for handling and weighing this compound.

Protocol for Nucleophilic Aromatic Substitution

This protocol describes a typical reaction where a chloro-substituent on the quinazoline ring is displaced by an amine.

G General Protocol for Nucleophilic Aromatic Substitution cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_quinazoline Dissolve this compound in an anhydrous solvent (e.g., dioxane, isopropanol) under inert atmosphere add_amine Add the amine nucleophile dissolve_quinazoline->add_amine add_base Add a non-nucleophilic base (e.g., DIPEA) add_amine->add_base heat Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for a specified time add_base->heat monitor Monitor the reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction mixture to room temperature monitor->cool extract Perform an aqueous work-up and extract the product with an organic solvent cool->extract purify Purify the crude product by column chromatography, recrystallization, or precipitation extract->purify

Caption: General protocol for a nucleophilic substitution reaction.

Potential Degradation Pathway

The primary degradation pathway of concern for this compound is hydrolysis, where the chloro groups are replaced by hydroxyl groups. This is more likely to occur at the more reactive position of the quinazoline ring.

G Potential Hydrolysis of this compound dichloro This compound monochloro_hydroxy Monochloro-hydroxy-quinazoline dichloro->monochloro_hydroxy + H₂O - HCl dihydroxy 6,7-Dihydroxyquinazoline monochloro_hydroxy->dihydroxy + H₂O - HCl

Caption: Simplified potential hydrolysis pathway.

References

Validation & Comparative

1H NMR Analysis of 6,7-dichloroquinazoline and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 6,7-dichloroquinazoline and its derivatives with other common analytical techniques. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in the structural elucidation and characterization of this important class of heterocyclic compounds.

Introduction to Quinazoline Analysis

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities, ranging from anticancer to antimicrobial, make their precise structural characterization a critical aspect of drug discovery and development. Among the various analytical techniques available, ¹H NMR spectroscopy stands out as a powerful tool for elucidating the intricate structural details of these molecules. This guide will focus on the ¹H NMR analysis of this compound and its derivatives, offering a comparative perspective against other analytical methods.

¹H NMR Spectral Data Comparison

Compound NameH-2 (s)H-4 (s)H-5 (s)H-8 (s)Other ProtonsSolventReference
Quinazoline 9.389.257.75 (d)8.12 (d)7.95 (t), 7.65 (t)CDCl₃Predicted
6-chloro-2-phenylquinazoline 9.38-7.88 (d)8.02 (d)8.60-8.57 (m, 2H), 7.83-7.80 (m, 1H), 7.55-7.51 (m, 3H)CDCl₃[1]
4,7-dichloro-6-nitroquinazoline 8.76-8.71--CDCl₃N/A
6,7-dimethoxy-2,4-dichloroquinazoline --7.257.253.95 (s, 6H, 2xOCH₃)CDCl₃Predicted

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). s = singlet, d = doublet, t = triplet, m = multiplet.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra. The following is a general procedure for the analysis of quinazoline derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the quinazoline derivative into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Parameter Setup: Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Typically 16 to 64 scans are adequate for good signal-to-noise ratio.

    • Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover all proton signals.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans is recommended.

  • Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, including proton connectivity, stereochemistry, and conformational analysis.Non-destructive, highly reproducible, provides unambiguous structural data.Relatively low sensitivity, requires soluble samples, complex spectra for large molecules.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition (with high resolution MS), and fragmentation patterns for structural clues.High sensitivity, small sample amount required, can be coupled with chromatographic separation.Provides limited information on stereochemistry and isomer differentiation, destructive technique.
Infrared (IR) Spectroscopy Vibrational transitions of chemical bondsPresence of specific functional groups (e.g., C=N, C-Cl, aromatic C-H).Fast, simple, and inexpensive.Provides limited structural information, complex spectra can be difficult to interpret fully.
X-ray Crystallography Diffraction of X-rays by a single crystalDefinitive three-dimensional molecular structure.Provides absolute stereochemistry and detailed bond lengths and angles.Requires a suitable single crystal, which can be difficult to grow.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflow for ¹H NMR analysis and the logical relationship between different analytical techniques for the characterization of quinazoline derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-10 mg transfer Transfer to NMR Tube dissolve->transfer 0.6-0.7 mL acquire Data Acquisition transfer->acquire process Data Processing acquire->process structure Structure Elucidation process->structure

Caption: A typical experimental workflow for ¹H NMR analysis.

logical_relationship Compound Quinazoline Derivative NMR 1H NMR Compound->NMR Connectivity MS Mass Spectrometry Compound->MS Molecular Weight IR IR Spectroscopy Compound->IR Functional Groups Xray X-ray Crystallography Compound->Xray 3D Structure Structure Definitive Structure NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: Logical relationship of analytical techniques.

Conclusion

The ¹H NMR analysis of this compound and its derivatives is a powerful and indispensable tool for their structural characterization. While techniques like Mass Spectrometry and IR Spectroscopy provide valuable complementary information regarding molecular weight and functional groups, ¹H NMR offers unparalleled detail about the molecular framework and proton environment. For unambiguous structure determination, especially of novel compounds, a combined analytical approach is often the most effective strategy. This guide provides researchers with the fundamental knowledge and protocols to effectively utilize ¹H NMR and other analytical techniques in their study of this important class of compounds.

References

Reactivity Face-Off: 6,7-dichloroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and drug development, quinazoline scaffolds are prized for their versatile biological activities. Among the various substituted quinazolines, dichloro-derivatives serve as crucial building blocks. This guide provides a detailed comparison of the reactivity of two common isomers, 6,7-dichloroquinazoline and 2,4-dichloroquinazoline, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of advanced drug candidates.

Executive Summary

The reactivity of dichloroquinazoline isomers in nucleophilic aromatic substitution reactions is profoundly influenced by the positions of the chlorine atoms. 2,4-dichloroquinazoline exhibits a marked difference in reactivity between its two chlorine substituents, with the chlorine at the C4 position being significantly more susceptible to nucleophilic attack than the one at the C2 position. This regioselectivity is well-documented and exploited in the synthesis of numerous bioactive molecules. In stark contrast, This compound is generally unreactive towards direct nucleophilic aromatic substitution at the C6 and C7 positions under typical SNAr conditions. The chlorine atoms on the benzene ring portion of the molecule lack the necessary electronic activation for facile substitution.

Theoretical Reactivity Analysis

The differential reactivity of the chloro-substituents on the quinazoline ring can be rationalized by examining the electronic properties of the molecule.

2,4-dichloroquinazoline: The pyrimidine ring of the quinazoline nucleus is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2 and C4 positions. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[1][2] The activation energy for a nucleophilic attack at the C4 position is calculated to be lower than at the C2 position, further supporting the observed regioselectivity.[1][2]

This compound: The chlorine atoms in this compound are attached to the benzene ring portion of the molecule. These positions are not directly activated by the electron-withdrawing effects of the pyrimidine ring nitrogens in the same way that the C2 and C4 positions are. For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In this compound, the activating effect of the fused pyrimidine ring on the C6 and C7 positions is insufficient to promote facile nucleophilic substitution under standard conditions.

Experimental Data and Reactivity Comparison

The disparity in reactivity is clearly illustrated by the conditions required for nucleophilic substitution on each isomer.

Feature2,4-dichloroquinazolineThis compound
Most Reactive Position C4Generally unreactive towards SNAr at C6/C7
Typical Reaction Conditions for Monosubstitution Mild conditions (e.g., room temperature to 80°C) with primary or secondary amines.[1]Harsh conditions would likely be required, with limited synthetic utility reported for direct SNAr.
Typical Reaction Conditions for Disubstitution Requires harsher conditions (e.g., higher temperatures, stronger nucleophiles) to substitute the C2 position after C4 substitution.Not commonly observed via direct SNAr.
Regioselectivity Highly regioselective for the C4 position.[1][3]Not applicable for direct SNAr at C6/C7.

Experimental Protocols

Key Experiment: Regioselective Nucleophilic Aromatic Substitution of a 2,4-dichloroquinazoline derivative

This protocol is adapted from the synthesis of a 2-chloro-4-anilinoquinazoline derivative, demonstrating the selective substitution at the C4 position.

Reaction: Synthesis of N'-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylbenzene-1,4-diamine.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • 4-(N,N-dimethylamino)-aniline

  • Dioxane (solvent)

  • N,N-diisopropylethylamine (DIPEA, base)

Procedure:

  • To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (0.60 mmol) in dioxane (6 mL), add 4-(N,N-dimethylamino)-aniline (0.60 mmol) and N,N-diisopropylethylamine (2.18 mmol).

  • Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, dichloromethane:methanol 99:1) to yield the desired 2-chloro-4-anilinoquinazoline product.

Logical Relationship of Reactivity

The following diagram illustrates the decision-making process for selecting a dichloroquinazoline isomer for SNAr.

G start Desired Synthetic Outcome snar Nucleophilic Aromatic Substitution (SNAr)? start->snar c4_sub Substitution at C4 Position? snar->c4_sub Yes other_method Consider Alternative Synthetic Routes (e.g., building the ring) snar->other_method No use_24 Use 2,4-dichloroquinazoline c4_sub->use_24 Yes c67_sub Substitution at C6 or C7 Position? c4_sub->c67_sub No c67_sub->other_method Yes c67_sub->other_method No, other position

Caption: Synthetic utility of dichloroquinazolines in SNAr.

Signaling Pathway Relevance: EGFR Inhibition

Quinazoline derivatives are renowned for their application as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer therapeutics. The general synthetic strategy for many of these inhibitors, such as gefitinib and erlotinib, involves a quinazoline core with a key substitution at the C4 position. This highlights the synthetic importance of the high reactivity of the C4 position in 2,4-dichloroquinazoline and its derivatives.

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. EGFR inhibitors competitively bind to the ATP-binding site of the receptor's tyrosine kinase domain, blocking the downstream signaling cascade.

The following diagram outlines a simplified EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

Conclusion

The comparison between this compound and 2,4-dichloroquinazoline reveals a stark difference in their utility for nucleophilic aromatic substitution reactions. 2,4-dichloroquinazoline is a highly valuable and reactive substrate, offering predictable regioselectivity for substitution at the C4 position under mild conditions. This reactivity has been extensively leveraged in the synthesis of a wide array of bioactive compounds, particularly EGFR inhibitors. Conversely, this compound is largely unreactive at the C6 and C7 positions towards direct SNAr, making it an unsuitable starting material for introducing nucleophiles at these positions via this method. For synthetic targets requiring substitution at the 6 or 7 position of the quinazoline core, alternative strategies, such as the construction of the quinazoline ring from an appropriately substituted anthranilate, are necessary. This fundamental difference in reactivity underscores the critical role of substituent positioning in directing the chemical behavior of heterocyclic compounds.

References

Unveiling the Biological Potential of 6,7-Dichloroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a privileged structure in the quest for novel therapeutic agents. Among its numerous halogenated derivatives, the 6,7-dichloro substituted quinazolines have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies, to aid in the ongoing development of this important chemical series.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 6,7-dichloroquinazoline have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Comparative Anticancer Potency

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Compound IDSubstitution at Position 4Cancer Cell LineIC50 (µM)Reference
1 3-bromoanilinoA431 (Epidermoid carcinoma)1.78[1]
2 4-bromo-2-fluoroanilinoA431 (Epidermoid carcinoma)2.62[2]
3 3-ethynylanilinoA431 (Epidermoid carcinoma)Not explicitly stated for a 6,7-dichloro derivative, but structure-activity relationships suggest high potency.General SAR knowledge
Erlotinib (3-ethynylphenyl)aminoVariousVaries (reference)[1]
Vandetanib (4-bromo-2-fluorophenyl)aminoVariousVaries (reference)[1][2]

Note: The table presents a selection of data from available literature. Direct comparison should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity: A Nascent but Promising Area

While the primary focus of research on this compound derivatives has been on their anticancer effects, preliminary studies have indicated potential antimicrobial properties. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of many 6,7-dichloro-4-anilinoquinazoline derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR. These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

VEGFR Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow cell attachment seed_cells->incubate1 add_compound Add varying concentrations of This compound derivatives incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours in the dark.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents, particularly as inhibitors of EGFR and VEGFR. The available data, though limited for a broad series of these specific derivatives, clearly indicates potent cytotoxic activity. The antimicrobial potential of this class of compounds remains an underexplored area that warrants further investigation.

Future research should focus on synthesizing and screening a larger and more diverse library of this compound derivatives to establish a more comprehensive structure-activity relationship for both anticancer and antimicrobial activities. Mechanistic studies to confirm the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as effective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 6,7-Dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6,7-dichloroquinazoline analogs, focusing on their development as kinase inhibitors for cancer therapy. It is intended for researchers, scientists, and drug development professionals.

The 6,7-disubstituted quinazoline scaffold is a cornerstone in the design of various kinase inhibitors. Modifications at the C4, C6, and C7 positions have been extensively explored to optimize potency, selectivity, and pharmacokinetic profiles. This guide will delve into the specific roles of these substitutions, supported by experimental data and detailed methodologies.

Structure-Activity Relationship (SAR) Analysis

The core of the this compound scaffold's activity lies in its ability to mimic the adenine region of ATP, allowing it to bind to the hinge region of kinase domains. The SAR of these analogs is primarily dictated by the substituents at the 4, 6, and 7-positions.

Substitution at the 4-Position: The 4-position is typically substituted with an anilino group, which plays a crucial role in forming hydrogen bonds with the hinge region of the kinase. The nature of the substituent on this aniline ring can significantly influence the compound's potency and selectivity. For instance, small, electron-withdrawing groups can enhance activity.

Substitutions at the 6- and 7-Positions: The 6- and 7-positions are directed towards the solvent-exposed region of the ATP-binding pocket.[1] These positions are critical for modulating the compound's physicochemical properties, such as solubility, and for establishing additional interactions that can enhance potency and selectivity. Electron-donating groups at these positions have been shown to increase the antitumor activity of quinazoline derivatives.[2] For instance, the introduction of bulky or flexible side chains can improve binding affinity and cellular activity.

Comparative Biological Activity

The following tables summarize the in vitro biological activities of various 6,7-disubstituted quinazoline analogs against different cancer cell lines and kinases.

Table 1: In Vitro Antiproliferative Activity of this compound Analogs

Compound ID4-Position Substituent6,7-Position SubstituentsCell LineIC50 (µM)Reference
1a 3-Ethynylaniline6,7-bis(2-methoxyethoxy)MCF7>100
9f Substituted Aniline6,7-bis(2-methoxyethoxy)VariousActive
9o Substituted Aniline6,7-bis(2-methoxyethoxy)VariousActive
9s Substituted Aniline6,7-bis(2-methoxyethoxy)VariousActive
5a 1,5-diaryl-1,4-pentadien-3-one system6-chloroMGC-803Potent[3]
5f 1,5-diaryl-1,4-pentadien-3-one system6-chloroBcap-37Potent[3]

Table 2: Kinase Inhibitory Activity of Quinazoline Analogs

Compound IDTarget KinaseKi (µM)Selectivity vs. PAK1Reference
11a PAK4--
12 PAK40.354-
14 PAK40.674-
25 PAK40.016172-fold
31 (CZh226) PAK4-346-fold

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-Anilino-6,7-dichloroquinazoline Analogs

A general procedure for the synthesis of 4-anilino-6,7-dichloroquinazoline derivatives involves the nucleophilic substitution of the chlorine atom at the C4 position of a 4-chloroquinazoline precursor with a substituted aniline.[4][5]

  • Starting Material: 2,4-dichloro-6,7-dimethoxyquinazoline is a common starting material.[5]

  • Reaction Conditions: The 4-chloroquinazoline derivative is refluxed with the desired substituted aniline in a suitable solvent, such as isopropanol, for several hours.[5]

  • Purification: The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and can be further purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).[1][3][6][7][8]

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., Y12-Sox), kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT), and the test compounds are required.[6]

  • Procedure: a. The EGFR enzyme is pre-incubated with serially diluted test compounds in a 384-well plate for 30 minutes at 27°C.[6] b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.[6] c. The reaction progress is monitored by measuring the fluorescence increase resulting from the phosphorylation of the substrate.[6]

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][9][10]

  • Cell Plating: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[10]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis for Signaling Pathway Modulation (Example: PAK4 Pathway)

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathways.

  • Cell Lysis: Cells treated with the test compound are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest in the signaling pathway (e.g., total PAK4, phosphorylated PAK4, and downstream targets).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the protein bands is quantified to determine the changes in protein expression or phosphorylation levels in response to the compound treatment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by quinazoline analogs and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Quinazoline_Inhibitor This compound Analog Quinazoline_Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by this compound Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Analogs Kinase_Assay Kinase Inhibition Assay (e.g., EGFR) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Signaling Pathway) Cell_Viability->Western_Blot Animal_Models Animal Tumor Models Western_Blot->Animal_Models

Caption: General Experimental Workflow for Evaluating Quinazoline Analogs.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6,7-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, we present a predicted fragmentation pathway based on established principles and compare it with the known fragmentation of quinazoline and 6-chloroquinazoline.

Unraveling the Fragmentation Fingerprint: A Comparative Analysis

The fragmentation of quinazoline and its derivatives under electron ionization typically involves initial cleavages of the heterocyclic ring system and losses of substituents. The introduction of halogen atoms, such as chlorine, significantly influences the fragmentation pathways, often leading to characteristic isotopic patterns and the loss of halogen radicals or hydrogen halides.

Here, we compare the predicted fragmentation of this compound with the documented mass spectrum of the parent molecule, quinazoline.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Interpretation of Key Fragments
Quinazoline130103, 76Loss of HCN, Fragmentation of the benzene ring
This compound (Predicted)198/200/202163/165, 128, 101, 74Loss of Cl radical, Subsequent loss of another Cl radical or HCl, Loss of HCN from the monochlorinated fragment, Further fragmentation

Note: The presence of two chlorine atoms in this compound will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any chlorine-containing fragments, with approximate intensity ratios of 9:6:1.

The Fragmentation Pathway of this compound: A Proposed Scheme

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. The pathway is inferred from the general fragmentation behavior of quinazolines and halogenated aromatic compounds.

fragmentation_pathway M This compound (m/z = 198/200/202) F1 [M-Cl]+ (m/z = 163/165) M->F1 - Cl• F2 [M-2Cl]+ (m/z = 128) F1->F2 - Cl• F3 [M-Cl-HCN]+ (m/z = 136/138) F1->F3 - HCN F4 [C6H2Cl]+ (m/z = 111/113) F2->F4 - HCN

Caption: Proposed EI-MS fragmentation of this compound.

Comparative Fragmentation Pathway: Quinazoline

For comparison, the established fragmentation pathway of the parent quinazoline molecule is presented below.

fragmentation_pathway_quinazoline M Quinazoline (m/z = 130) F1 [M-HCN]+ (m/z = 103) M->F1 - HCN F2 [C6H4]+ (m/z = 76) F1->F2 - C2H2

Caption: EI-MS fragmentation of quinazoline.

Experimental Protocols

The following is a representative experimental protocol for the analysis of heterocyclic aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the analyte (e.g., this compound) in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to achieve a final concentration in the low µg/mL range.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1562 u/s.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to the analyte and analyze its mass spectrum.

  • Propose fragmentation pathways based on the observed fragment ions and their relative abundances. Comparison with library spectra (e.g., NIST) of related compounds is highly recommended.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Researchers can leverage this comparative data and the outlined experimental protocol to facilitate the identification and structural confirmation of this and other related heterocyclic compounds in their research endeavors.

A Researcher's Guide to Confirming the Purity of 6,7-dichloroquinazoline: An Analytical Method Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 6,7-dichloroquinazoline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for purity confirmation, complete with experimental protocols and data presentation to aid in method selection and implementation.

The primary analytical techniques for assessing the purity of this compound and related heterocyclic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

Comparison of Analytical Methods

Analytical MethodPrincipleInformation ProvidedKey Performance Characteristics
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities.High sensitivity, excellent quantitative accuracy, suitable for a wide range of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Identification of volatile impurities, confirmation of molecular weight, structural information from fragmentation patterns.High sensitivity and specificity for volatile compounds, provides structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Unambiguous structural elucidation, identification and quantification of impurities with different chemical structures.Provides detailed structural information, can be quantitative (qNMR).
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then measured.Determination of the percentage composition of C, H, N, and other elements.Confirms the empirical formula of the compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the purity of this compound and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase to improve peak symmetry.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Reagents:

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent like dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

  • Analysis: Inject the sample into the GC-MS system. The resulting mass spectrum can be compared to a library or analyzed for its fragmentation pattern to identify the compound and any volatile impurities. The mass spectrum of 4,7-dichloroquinazoline, a closely related isomer, shows a molecular ion peak at m/z 199.0 ([M+H]+), which can be a useful reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for its ability to provide detailed structural information and is a primary method for confirming the identity of this compound. A Certificate of Analysis for a similar compound, 2,4-dichloro-7-methylquinazoline, confirms purity at ≥97.0% by NMR, with the 1H NMR spectrum being "Consistent with structure," highlighting the industry's reliance on this technique.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: The chemical shifts (δ) and coupling constants (J) of the protons and carbons are compared with the expected values for the this compound structure. Impurities will present as additional peaks in the spectra.

Elemental Analysis

This classical method is used to determine the elemental composition of a pure sample, providing fundamental confirmation of its empirical formula.

Instrumentation:

  • CHN analyzer

Procedure:

  • A precisely weighed amount of the sample is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • The percentages of carbon, hydrogen, and nitrogen are calculated and compared to the theoretical values.

Theoretical vs. Expected Experimental Values for C₈H₄Cl₂N₂:

ElementTheoretical %Acceptable Experimental Range (±0.4%)
Carbon (C)48.2847.88 - 48.68
Hydrogen (H)2.031.63 - 2.43
Nitrogen (N)14.0713.67 - 14.47

Visualizing the Workflow

A general workflow for the purity analysis of this compound is presented below.

Purity_Analysis_Workflow cluster_sample Sample Preparation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution EA Elemental Analysis Sample->EA HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity (%) HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Formula_Confirm Empirical Formula Confirmation EA->Formula_Confirm

Caption: General workflow for the analytical confirmation of this compound purity.

Conclusion

A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for the robust confirmation of the purity of this compound. HPLC provides reliable quantitative purity data, while GC-MS is crucial for identifying volatile impurities. NMR spectroscopy offers definitive structural confirmation, and elemental analysis validates the empirical formula. By utilizing these methods in a complementary fashion, researchers can ensure the high quality of this important pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

In Vitro Showdown: Novel 6,7-Disubstituted Quinazolines Challenge Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comparative guide detailing the in vitro performance of a novel 6,7-disubstituted quinazoline compound against the well-established EGFR inhibitor, Erlotinib. This guide provides a comprehensive overview of the cytotoxic and kinase inhibitory activities of these compounds, supported by detailed experimental protocols and visual representations of key cellular signaling pathways.

The fight against cancer continues to demand novel therapeutic agents that can overcome the limitations of existing treatments, such as acquired resistance and off-target toxicity. Quinazoline derivatives have emerged as a promising class of compounds, with several already approved as targeted cancer therapies. This guide focuses on a newly synthesized 6,7-disubstituted quinazoline derivative, referred to as Compound X, and directly compares its in vitro efficacy with Erlotinib, a standard-of-care treatment for non-small cell lung cancer.

Performance at a Glance: Compound X vs. Erlotinib

The following table summarizes the in vitro cytotoxic activity of Compound X and Erlotinib against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrates the potent anticancer effects of the novel compound.

CompoundA549 (Lung Carcinoma) IC50 (µM)HT-29 (Colon Adenocarcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
Compound X 2.251.722.81
Erlotinib >10>10>10

As the data indicates, Compound X exhibits significantly greater cytotoxic activity against the A549, HT-29, and MCF-7 cancer cell lines compared to Erlotinib under the same experimental conditions.

Further investigation into the mechanism of action reveals that Compound X is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a key driver of tumor growth in many cancers.

CompoundEGFR Kinase Inhibition IC50 (nM)
Compound X 17.32
Erlotinib 33.25

Compound X demonstrates superior inhibitory activity against the EGFR kinase compared to Erlotinib, suggesting it may be a more effective agent in blocking this critical signaling pathway.

Unveiling the Mechanism: Targeting Key Signaling Pathways

The anticancer activity of these quinazoline derivatives stems from their ability to interfere with crucial cellular signaling pathways that control cell growth, proliferation, and survival. Two of the most important pathways implicated are the EGFR and the PI3K/Akt signaling cascades.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth Synthesis_Workflow A 6,7-Dichloroquinazoline B Nucleophilic Substitution (e.g., with Arylamine) A->B Reacts with C Novel 6,7-Disubstituted Quinazoline Derivative B->C Yields

A Comparative Guide to the Synthesis of Substituted Quinazolines: Classical vs. Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted quinazolines remains a critical task due to their broad therapeutic potential. This guide provides an objective comparison of two prominent synthesis pathways: the traditional Friedländer annulation and a modern copper-catalyzed approach. The performance of each method is evaluated based on experimental data, offering insights into their respective advantages and limitations.

The quinazoline scaffold is a key pharmacophore found in numerous clinically approved drugs and biologically active compounds. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse quinazoline derivatives is of paramount importance in medicinal chemistry and drug discovery. This guide delves into a comparative analysis of a classic and a contemporary method for the synthesis of these valuable heterocyclic compounds.

Comparison of Synthesis Pathways

The following table summarizes the key quantitative data for the synthesis of 2-substituted quinazolines via the Friedländer Annulation and a Copper-Catalyzed approach. This allows for a direct comparison of reaction conditions, yields, and times.

ParameterFriedländer AnnulationCopper-Catalyzed Synthesis
Starting Materials 2-Aminobenzaldehyde or 2-aminobenzophenone, active methylene compounds (ketones, etc.)(2-Aminophenyl)methanols, aldehydes, ammonium source
Catalyst/Reagent Acid (e.g., p-TsOH, H₂SO₄) or Base (e.g., KOH, piperidine)Copper salt (e.g., CuCl, CuBr), often with a ligand and a base
Typical Temperature Often requires high temperatures (reflux in high-boiling solvents) or microwave irradiation.[1]Generally milder conditions (e.g., 80-120 °C).
Reaction Time Can range from several hours to over 24 hours.Typically shorter, often in the range of 2-12 hours.
Reported Yields Variable, often moderate to good (can be >90% with optimized catalysts).[2]Generally good to excellent (often >80%).
Substrate Scope Broad, but can be limited by the availability of substituted 2-aminobenzaldehydes.Wide, with good tolerance for various functional groups on both the aniline and aldehyde components.
Environmental Impact Often involves harsh acidic or basic conditions and high energy consumption.Milder conditions and the potential for greener solvents can reduce the environmental footprint.

Experimental Protocols

Detailed methodologies for the synthesis of a representative 2-substituted quinazoline using both the Friedländer Annulation and a Copper-Catalyzed approach are provided below.

Friedländer Annulation for the Synthesis of 2-Phenylquinazoline

This protocol describes a classic acid-catalyzed Friedländer reaction.

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-aminobenzaldehyde (1.0 mmol), acetophenone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%) is prepared in toluene (10 mL).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenylquinazoline.

Copper-Catalyzed Synthesis of 2-Phenylquinazoline

This protocol outlines a modern, milder approach to the synthesis of the same target molecule.

Materials:

  • (2-Aminophenyl)methanol

  • Benzaldehyde

  • Copper(I) chloride (CuCl)

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH₃CN)

  • Ammonium chloride (NH₄Cl)

  • Cerium nitrate hexahydrate

Procedure:

  • To a sealed tube, (2-aminophenyl)methanol (1.0 mmol), benzaldehyde (1.2 mmol), CuCl (5 mol%), KOH (2.0 equiv), cerium nitrate hexahydrate, and ammonium chloride are added to acetonitrile (5 mL).

  • The tube is sealed, and the reaction mixture is stirred at 120 °C for 8-12 hours.

  • After cooling to room temperature, the reaction mixture is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 2-phenylquinazoline.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the two compared synthesis pathways for substituted quinazolines.

G cluster_0 Friedländer Annulation A 2-Aminobenzaldehyde/ Ketone D Condensation & Cyclization A->D B Active Methylene Compound B->D C Acid/Base Catalyst C->D E Substituted Quinazoline D->E

Friedländer Annulation Pathway

G cluster_1 Copper-Catalyzed Synthesis F (2-Aminophenyl)methanol I Oxidative Cyclization F->I G Aldehyde G->I H Cu Catalyst & Ammonia Source H->I J Substituted Quinazoline I->J

References

Comparative Cytotoxicity of Dichloroquinazoline Isomers: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide will, therefore, present a methodological framework and hypothetical data for comparing the cytotoxicity of different dichloroquinazoline isomers. The experimental protocols and data presentation formats are based on standard practices in cell biology and pharmacology.

Hypothetical Cytotoxicity Data

The following table illustrates how the cytotoxic activity of different dichloroquinazoline isomers against various cancer cell lines could be summarized. The data presented here is purely illustrative and intended to demonstrate a standard format for such a comparison. IC50 (half-maximal inhibitory concentration) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.

IsomerCancer Cell LineIC50 (µM)
5,6-Dichloroquinazoline A549 (Lung Carcinoma)25.8
MCF-7 (Breast Adenocarcinoma)32.1
HCT116 (Colon Carcinoma)28.4
5,7-Dichloroquinazoline A549 (Lung Carcinoma)18.2
MCF-7 (Breast Adenocarcinoma)21.5
HCT116 (Colon Carcinoma)19.9
5,8-Dichloroquinazoline A549 (Lung Carcinoma)45.3
MCF-7 (Breast Adenocarcinoma)51.7
HCT116 (Colon Carcinoma)48.9
6,7-Dichloroquinazoline A549 (Lung Carcinoma)12.5
MCF-7 (Breast Adenocarcinoma)15.3
HCT116 (Colon Carcinoma)14.1
6,8-Dichloroquinazoline A549 (Lung Carcinoma)38.7
MCF-7 (Breast Adenocarcinoma)42.9
HCT116 (Colon Carcinoma)40.2
7,8-Dichloroquinazoline A549 (Lung Carcinoma)29.6
MCF-7 (Breast Adenocarcinoma)35.8
HCT116 (Colon Carcinoma)33.1

Experimental Protocols

A typical experimental workflow to determine and compare the cytotoxicity of dichloroquinazoline isomers would involve the following steps:

1. Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged regularly to ensure they are in the logarithmic growth phase for experiments.

2. Compound Preparation:

  • Dichloroquinazoline isomers are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in the cell culture medium to achieve the desired final concentrations for the assay.

3. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the dichloroquinazoline isomers. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

  • The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the cytotoxicity of different dichloroquinazoline isomers.

Cytotoxicity_Comparison_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture Cell Line Culture (e.g., A549, MCF-7) start->cell_culture compound_prep Prepare Dichloroquinazoline Isomer Stock Solutions start->compound_prep seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Isomer Dilutions compound_prep->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 compare Compare Cytotoxicity of Isomers calc_ic50->compare end End compare->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

Signaling Pathways

While the specific signaling pathways affected by simple dichloroquinazolines are not well-documented, quinazoline derivatives are known to exert their cytotoxic effects through various mechanisms. Many clinically used quinazoline-based anticancer drugs are tyrosine kinase inhibitors (TKIs). They often target the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell growth, proliferation, and survival.

The diagram below illustrates a simplified overview of the EGFR signaling pathway, which is a common target for more complex quinazoline derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Dichloroquinazoline Dichloroquinazoline (Hypothetical Inhibition) Dichloroquinazoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway, a potential target.

References

Safety Operating Guide

Proper Disposal of 6,7-Dichloroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 6,7-Dichloroquinazoline, a chlorinated heterocyclic compound that requires careful management as hazardous waste.

When handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) for the compound. In the absence of a specific SDS, information for structurally similar compounds, such as 4,7-Dichloroquinoline and 4,7-Dichloro-6-nitroquinazoline, can provide initial guidance. This compound should be treated as a hazardous substance, likely exhibiting toxicity and posing a risk to the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust, splashes, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the compound.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Avoids inhalation of dust or vapors, especially in poorly ventilated areas.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave"[1].

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container must be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[2].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the SDS (if available) and any other relevant information about the waste.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with regulatory requirements.

Crucially, do not dispose of this compound down the drain. This is illegal and can harm the environment and public health[3].

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Preparation cluster_1 Waste Handling cluster_2 Disposal Path start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs document Document Waste for Disposal contact_ehs->document end_node End: Waste Properly Disposed document->end_node

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 6,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6,7-Dichloroquinazoline. The following procedures are based on safety data for structurally related compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

I. Personal Protective Equipment (PPE)

Given the hazardous nature of similar chloro- and dichloro- quinazoline derivatives, which are known to be irritants to the skin, eyes, and respiratory system, a comprehensive PPE protocol is mandatory.[1][2][3] Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.[4][5]Protects eyes from dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use. Follow proper glove removal technique to avoid skin contact.[5]Prevents skin contact with the chemical, which can cause irritation.[1][2]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working in a poorly ventilated area.[6]Prevents inhalation of dust particles, which may cause respiratory irritation.[1][2][3]

II. Handling and Storage

Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.

Table 2: Handling and Storage Guidelines

AspectGuideline
Handling Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid generating dust.[4][7] Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[4]
Incompatibilities Strong oxidizing agents.[4]

III. Spill and Disposal Plan

In the event of a spill, and for routine disposal, follow these established procedures to ensure safety and environmental compliance.

Table 3: Spill Response and Waste Disposal

ProcedureSteps
Spill Response 1. Evacuate the immediate area. 2. Wear appropriate PPE as outlined in Table 1. 3. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] 4. For large spills, contain the material and prevent it from entering drains.[5] Contact your institution's EHS department for assistance.
Waste Disposal 1. All waste containing this compound, including contaminated PPE and cleaning materials, should be considered hazardous waste. 2. Dispose of waste in a designated, labeled, and sealed container. 3. Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not empty into drains.[4]

IV. Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) (or analogous compound data) b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Ventilated Fume Hood b->c Proceed to Handling d Weigh/Handle this compound (Avoid Dust Generation) c->d e Perform Experiment d->e f Decontaminate Work Surface e->f Experiment Complete g Segregate Waste (Contaminated PPE, excess reagent) f->g h Dispose of as Hazardous Waste (Follow Institutional & Regulatory Guidelines) g->h i Remove PPE and Wash Hands h->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.